molecular formula C5H6N2 B016526 5-Methylpyrimidine CAS No. 2036-41-1

5-Methylpyrimidine

Número de catálogo: B016526
Número CAS: 2036-41-1
Peso molecular: 94.11 g/mol
Clave InChI: TWGNOYAGHYUFFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methylpyrimidine (CAS 2036-41-1) is a high-purity chemical compound with the molecular formula C5H6N2 and a molecular weight of 94.12 g/mol . This compound is characterized by a density of 1.0±0.1 g/cm³, a melting point of 29-31°C, and a boiling point of 153.0±0.0 °C at 760 mmHg . It is a flammable solid with a flash point of approximately 43°C . As a versatile scaffold, this compound is a valuable precursor in synthetic organic and medicinal chemistry. It serves as a key intermediate for the synthesis of novel methylpyrimidine derivatives, which are investigated for potential therapeutic applications, including as antidiabetic and antihyperlipidemic agents . Furthermore, stable-isotope enriched versions of this compound bases, such as thymidine and 5-methyl-2'-deoxycytidine, are critically important in biochemical research. These specialized compounds are used as molecular probes to study base reactivity and oxidative damage within DNA, providing insights into mechanisms of mutagenesis and epigenetic regulation . This product is intended for research purposes as a building block and analytical standard. Handling should be conducted by qualified professionals in a well-ventilated laboratory, using appropriate personal protective equipment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Propiedades

IUPAC Name

5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5-2-6-4-7-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGNOYAGHYUFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062115
Record name Pyrimidine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2036-41-1
Record name 5-Methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2036-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrimidine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basicity and Reactivity of 5-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine, a substituted derivative of the heterocyclic aromatic compound pyrimidine, is a molecule of significant interest in medicinal chemistry and drug development. Its chemical properties, particularly its basicity and reactivity, are crucial for understanding its role in biological systems and for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the basicity and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Basicity of this compound

The basicity of this compound is a fundamental property that influences its behavior in physiological environments and its interaction with biological targets. The presence of two nitrogen atoms in the pyrimidine ring significantly impacts its electron density and, consequently, its ability to accept a proton.

The pyrimidine ring is inherently less basic than pyridine due to the electron-withdrawing effect of the second nitrogen atom. The pKa of protonated pyrimidine is 1.23, which is considerably lower than that of pyridine (pKa = 5.30)[1]. The introduction of a methyl group at the 5-position, an electron-donating group, slightly increases the basicity of the ring.

CompoundpKa of Conjugate AcidReference
Pyrimidine1.23[1]
This compound2.02 (Predicted)

Table 1: pKa Values of Pyrimidine and this compound.

Reactivity of this compound

The reactivity of the this compound ring is characterized by a π-deficient nature, which makes it susceptible to nucleophilic attack and relatively resistant to electrophilic substitution.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. However, when such reactions do occur, they are highly regioselective, favoring the C5 position, which is the most electron-rich carbon atom in the ring. The methyl group at the C5 position is an activating group, further enhancing the propensity for electrophilic attack at this site.

Common electrophilic substitution reactions include nitration and halogenation. Due to the deactivating nature of the pyrimidine ring, these reactions often require harsh conditions.

2.1.1. Nitration

The nitration of pyrimidines typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. For activated pyridines, which are structurally similar, nitration with nitric acid in trifluoroacetic anhydride has been shown to be effective, with yields ranging from 10-83% depending on the substrate[2][3].

Experimental Protocol: Nitration of this compound (Adapted from Pyridine Nitration)

  • Materials: this compound, Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (98%), Ice, Sodium Bicarbonate solution, Dichloromethane.

  • Procedure:

    • In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

    • Slowly add this compound to the cooled acid mixture with constant stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

2.1.2. Halogenation

Halogenation of the pyrimidine ring at the C5 position can be achieved using various halogenating agents. For instance, bromination of uracil derivatives has been successfully carried out using 1,3-dibromo-5,5-dimethylhydantoin[4].

Experimental Protocol: Bromination of this compound (General Procedure)

  • Materials: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) (for radical bromination of the methyl group), Carbon Tetrachloride, Sodium Bicarbonate solution.

  • Procedure for Ring Bromination:

    • Dissolve this compound in a suitable solvent such as acetic acid or dichloromethane.

    • Add N-bromosuccinimide to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with a solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield the brominated product.

    • Purify by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA r). The most reactive positions for nucleophilic attack are C2, C4, and C6, as the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent nitrogen atoms. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

Leaving GroupNucleophileProductYield (%)Reference
4-Chloro (on a substituted pyrimidine)Dimethylamine4-Dimethylaminopyrimidine derivativeHigh[5]
4-Chloro (on a substituted pyrimidine)Sodium Phenoxide4-Phenoxypyrimidine derivativeHigh[5]
4-Chloro (on a substituted pyrimidine)Sodium Thiophenoxide4-Phenylthiopyrimidine derivativeHigh[5]

Table 2: Representative Yields for Nucleophilic Aromatic Substitution on Chloropyrimidines.

Experimental Protocol: Nucleophilic Substitution of a 2- or 4-Chloro-5-methylpyrimidine with an Amine

  • Materials: 2- or 4-Chloro-5-methylpyrimidine, Amine, Solvent (e.g., Ethanol, DMF), Base (e.g., Triethylamine, Potassium Carbonate).

  • Procedure:

    • Dissolve the chloro-5-methylpyrimidine derivative in the chosen solvent.

    • Add the amine (1.1-1.5 equivalents) and the base (if necessary).

    • Heat the reaction mixture to reflux or use microwave irradiation to accelerate the reaction.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired amino-5-methylpyrimidine derivative.

Lithiation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of pyrimidines, lithiation can be directed to specific positions by the presence of directing groups. For 2- and/or 4-alkoxy or acylaminopyrimidines, treatment with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to lithiation at the C5 position, allowing for the introduction of various electrophiles[6][7].

Experimental Protocol: Lithiation of a Substituted this compound

  • Materials: Substituted this compound, Lithium Diisopropylamide (LDA) or LiTMP, Dry THF, Electrophile (e.g., aldehyde, ketone, CO2).

  • Procedure:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substituted this compound in dry THF.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add a solution of LDA or LiTMP to the reaction mixture.

    • Stir the mixture at -78°C for the specified time to allow for complete lithiation.

    • Add the desired electrophile to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by appropriate methods.

Visualizing Reactivity and Workflows

Signaling Pathways and Reaction Mechanisms

Electrophilic_Substitution This compound This compound Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) This compound->Sigma Complex (Wheland Intermediate) Attack at C5 Electrophile (E+) Electrophile (E+) Electrophile (E+)->Sigma Complex (Wheland Intermediate) 5-E-5-Methylpyrimidine 5-E-5-Methylpyrimidine Sigma Complex (Wheland Intermediate)->5-E-5-Methylpyrimidine Loss of H+

Caption: Electrophilic Aromatic Substitution on this compound.

Nucleophilic_Substitution 2-Chloro-5-Methylpyrimidine 2-Chloro-5-Methylpyrimidine Meisenheimer Complex Meisenheimer Complex 2-Chloro-5-Methylpyrimidine->Meisenheimer Complex Attack at C2 Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex 2-Nu-5-Methylpyrimidine 2-Nu-5-Methylpyrimidine Meisenheimer Complex->2-Nu-5-Methylpyrimidine Loss of Cl-

Caption: Nucleophilic Aromatic Substitution on a 2-Chloro-5-Methylpyrimidine.

Experimental Workflows

Nitration_Workflow cluster_0 Reaction cluster_1 Workup and Purification Start Start Mix_Acids Mix H2SO4 and HNO3 at 0°C Start->Mix_Acids Add_Substrate Add this compound Mix_Acids->Add_Substrate Stir Stir at 0°C then RT Add_Substrate->Stir Quench Pour onto ice Stir->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Product Purify->Product

Caption: Experimental Workflow for the Nitration of this compound.

Conclusion

This compound exhibits a rich and diverse chemistry dictated by the electronic properties of its heterocyclic ring. Its moderate basicity and distinct reactivity patterns make it a versatile scaffold in organic synthesis and medicinal chemistry. A thorough understanding of its susceptibility to nucleophilic attack at the C2, C4, and C6 positions, and its propensity for electrophilic substitution at the C5 position, is paramount for the rational design and synthesis of novel pyrimidine-based molecules with desired biological activities. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers to explore the chemical space of this compound and its derivatives.

References

5-Methylpyrimidine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine, a heterocyclic aromatic compound, has emerged as a crucial building block in the field of organic synthesis. Its unique structural features and reactivity profile make it an attractive scaffold for the development of a wide range of functionalized molecules, particularly in the realms of medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives of significant interest for the synthesis of antiviral and anticancer agents.[1][2] The presence of the methyl group at the 5-position provides a handle for further chemical modifications, expanding the accessible chemical space for drug discovery and the creation of novel organic materials. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility as a versatile synthon.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. Key data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₆N₂[2]
Molecular Weight 94.11 g/mol [2]
CAS Number 2036-41-1[2]
Appearance Colorless liquid or crystalline solid[2]
Melting Point 33-37 °C[3]
Boiling Point 152-154 °C[3]
Solubility Soluble in water, chloroform, ether, ethyl acetate, and toluene[2]
pKa 2.02 ± 0.10 (Predicted)[2]

Synthesis and Functionalization of the this compound Core

The strategic functionalization of the this compound scaffold is paramount to its application as a building block. Key transformations include halogenation of the methyl group and of the pyrimidine ring, lithiation, and subsequent cross-coupling reactions.

Halogenation Reactions

Halogenation of the methyl group, particularly bromination, is a common first step to introduce a reactive handle for further derivatization.

This protocol describes a flow photochemical bromination of a 5-methyl-substituted pyrimidine precursor, which can be adapted for this compound.[4]

  • Reaction Setup: A solution of the this compound derivative (1.0 equiv) and N-bromosuccinimide (NBS, 2.1 equiv) in acetonitrile (0.27 M) is prepared.

  • Flow Conditions: The solution is pumped through a flow reactor equipped with a medium-pressure mercury lamp at a defined flow rate (e.g., 3.60 mL/min for a 5-minute residence time).

  • Work-up: The reaction mixture is collected and quenched with water. The product, 5-(bromomethyl)pyrimidine, can be isolated by extraction and purified by crystallization.[4]

The resulting 5-(bromomethyl)pyrimidine is a versatile intermediate for nucleophilic substitution reactions.[1][5]

Halogenation of the pyrimidine ring itself can also be achieved, providing entry points for cross-coupling reactions.

Lithiation

Directed lithiation of the pyrimidine ring allows for the introduction of various electrophiles. While specific protocols for this compound are not extensively detailed in the literature, general procedures for pyrimidine lithiation can be adapted. This typically involves the use of strong bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an appropriate electrophile.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. A general procedure for the coupling of a halo-pyrimidine with a boronic acid is as follows:

  • Reaction Setup: A mixture of the 5-halo-methylpyrimidine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or CsF) is prepared in a suitable solvent system (e.g., dioxane/water, THF, or toluene).[7][8]

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere for several hours.

  • Work-up: After cooling, the reaction is worked up by extraction and the product is purified by chromatography.

// Nodes Start [label="5-Halo-methylpyrimidine +\n Arylboronic Acid"]; Catalyst [label="Pd(0) Catalyst\n+ Base", shape=ellipse, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition"]; Pd_Intermediate [label="Ar-Pd(II)-X\nIntermediate"]; Transmetalation [label="Transmetalation"]; Boronate_Complex [label="Ar-Pd(II)-Ar'\nIntermediate"]; RedElim [label="Reductive Elimination"]; Product [label="5-(Aryl)methylpyrimidine", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Pd(0) Regeneration", shape=ellipse, fillcolor="#FBBC05"];

// Edges Start -> Catalyst [style=invis]; Catalyst -> OxAdd [label="Pd(0)"]; Start -> OxAdd; OxAdd -> Pd_Intermediate; Pd_Intermediate -> Transmetalation; Catalyst -> Transmetalation [style=invis]; Transmetalation -> Boronate_Complex; Boronate_Complex -> RedElim; RedElim -> Product; RedElim -> Catalyst_Regen; Catalyst_Regen -> Catalyst [style=dashed, arrowhead=open]; } .enddot Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Stille coupling utilizes organostannane reagents to form C-C bonds with halogenated pyrimidines.

  • Reaction Setup: The 5-halo-methylpyrimidine (1.0 equiv) is reacted with an organostannane (1.1-1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and often a copper(I) co-catalyst in a solvent like THF or DMF.

  • Reaction Conditions: The reaction is typically heated under an inert atmosphere.

  • Work-up: The work-up involves removal of the tin by-products, often by fluoride treatment or chromatography, followed by purification of the desired product.

// Nodes Start [label="Start:\n5-Halo-methylpyrimidine\n+ Organostannane"]; Reaction [label="Reaction:\nPd Catalyst (e.g., Pd(PPh₃)₄)\nSolvent (e.g., THF, DMF)\nHeat"]; Workup [label="Work-up:\nFluoride treatment or\nChromatography"]; Purification [label="Purification:\nColumn Chromatography"]; Product [label="Product:\n5-Substituted-methylpyrimidine", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Combine reagents"]; Reaction -> Workup [label="After reaction completion"]; Workup -> Purification [label="Remove tin by-products"]; Purification -> Product [label="Isolate pure product"]; } .enddot Figure 2: General experimental workflow for a Stille cross-coupling reaction.

The Sonogashira coupling is employed to form C-C bonds between a terminal alkyne and a halo-pyrimidine.

  • Reaction Setup: The 5-halo-methylpyrimidine (1.0 equiv) is reacted with a terminal alkyne (1.2 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating under an inert atmosphere.

  • Work-up: The reaction mixture is typically filtered to remove the catalyst, followed by extraction and purification of the product.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules.

Anticancer Agents

Numerous pyrimidine derivatives have been investigated for their anticancer properties. For instance, 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors. The this compound moiety is also a key component in the synthesis of certain Janus kinase (JAK) inhibitors, which are targets for various cancers and inflammatory diseases.[9][10][11][12] For example, the synthesis of Palbociclib, a CDK4/6 inhibitor, involves a 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[13]

// Nodes Cytokine [label="Cytokine", fillcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style="filled", fillcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=box, style="filled", fillcolor="#FFFFFF"]; Inhibitor [label="JAK Inhibitor\n(e.g., containing\nthis compound)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cytokine -> Receptor; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> Nucleus [label="Dimerization &\nTranslocation"]; Nucleus -> Gene_Expression; Inhibitor -> JAK [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; } .enddot Figure 3: Simplified JAK-STAT signaling pathway and the role of JAK inhibitors.

Antiviral Agents

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. This compound derivatives have been explored for the development of novel antiviral agents.[2] While a specific FDA-approved antiviral drug containing a simple this compound core is not readily identifiable, the structural motif is of significant interest. For example, analogues of Maribavir, an antiviral drug, have been synthesized using related imidazopyridine scaffolds.[14][15][16][17]

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessible functionalization through halogenation, lithiation, and subsequent cross-coupling reactions provides a robust platform for the construction of complex molecular architectures. The prevalence of the pyrimidine scaffold in biologically active compounds, particularly in the areas of oncology and virology, underscores the continued importance of this compound in drug discovery and development. The experimental protocols and reactivity data presented in this guide offer a solid foundation for researchers to harness the synthetic potential of this important heterocyclic compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 5-Methylpyrimidine

This guide provides a comprehensive overview of the spectroscopic data for this compound, a key heterocyclic compound relevant in medicinal chemistry and materials science. The document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols and visual workflows.

Molecular Structure

This compound (C₅H₆N₂) is an aromatic heterocyclic compound with a molecular weight of 94.11 g/mol .[1][2] The structure consists of a pyrimidine ring substituted with a methyl group at the 5-position.

Caption: Molecular structure of this compound.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data Typical values in CDCl₃. Chemical shifts (δ) are highly dependent on the solvent.

Proton PositionChemical Shift (δ) (ppm)MultiplicityNotes
H-28.8 - 9.3SingletHighly deshielded due to two adjacent nitrogen atoms.[3][4]
H-4 / H-68.5 - 8.9SingletDeshielded by the adjacent nitrogen atom.[3][4]
Methyl (C₅-CH₃)2.3 - 2.8SingletTypical range for a methyl group attached to an aromatic ring.[3]

Table 2: ¹³C NMR Spectroscopic Data Typical values in a deuterated solvent like DMSO or CDCl₃.

Carbon PositionChemical Shift (δ) (ppm)Notes
C-2157 - 162Most deshielded carbon due to proximity to two nitrogen atoms.[3][4]
C-4 / C-6155 - 160Deshielded carbon adjacent to one nitrogen atom.[3][4]
C-5120 - 130Shielded relative to other ring carbons, attached to the methyl group.[3][4]
Methyl (C₅-C H₃)20 - 25Typical range for an aromatic methyl carbon.[3]

Table 3: Mass Spectrometry Data (Electron Ionization)

m/z ValueRelative IntensityAssignment
94High[M]⁺, Molecular Ion Peak.[1][2]
67Moderate[M - HCN]⁺
66Moderate[M - HCN - H]⁺

Table 4: IR Spectroscopy Data

Frequency Range (cm⁻¹)IntensityVibrationNotes
3000 - 3100Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds.
2920 - 2980Medium-WeakAliphatic C-H StretchFrom the methyl group.[5]
1525 - 1575StrongC=N StretchAromatic ring stretching in pyrimidines.[6]
~1470StrongC=C StretchAromatic ring stretching.
1100 - 1400MediumC-H Bending / Ring VibrationsFingerprint region with complex vibrations.

Experimental Workflows and Protocols

The general workflow for the complete spectroscopic characterization of a compound like this compound involves sequential analysis to confirm its identity and purity.

logical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Detailed Structure ir->nmr data_interp Integrated Data Interpretation & Structure Confirmation nmr->data_interp

Caption: General workflow for chemical structure elucidation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy [3][5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Mix the sample using a vortex or sonicator until the solid is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

    • Cap and label the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum using a standard pulse sequence. Key parameters include spectral width, number of scans, and relaxation delay.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • To confirm assignments, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). This is particularly useful for more complex pyrimidine derivatives.[3]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) [7]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of approximately 1 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Scan in full scan mode over a relevant m/z range (e.g., 50-200 amu) to detect the molecular ion ([M+H]⁺).

lc_ms_workflow sample_prep Sample Preparation (Dilution in Mobile Phase) hplc HPLC Separation (C18 Reverse Phase) sample_prep->hplc Injection ionization Electrospray Ionization (ESI+) hplc->ionization Elution ms_detection Mass Analyzer (e.g., Quadrupole, TOF) ionization->ms_detection Ion Transfer data_analysis Data Analysis (Mass Spectrum) ms_detection->data_analysis Signal Processing

Caption: Workflow for LC-MS analysis of this compound.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • For a neat liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin capillary film.[1]

    • For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

References

The Ascendancy of the 5-Methylpyrimidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The pyrimidine nucleus, a cornerstone of heterocyclic chemistry, continues to be a prolific source of therapeutic agents. Among its many derivatives, the 5-methylpyrimidine moiety has emerged as a particularly valuable pharmacophore in the design of novel drugs. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the development of anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activity, and clinical potential of this versatile scaffold.

Introduction to the this compound Core

The this compound unit is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with a methyl group at the 5-position.[1][2] This seemingly simple substitution has profound implications for the molecule's physicochemical and biological properties. The methyl group can enhance metabolic stability, improve binding affinity to biological targets through hydrophobic interactions, and influence the overall conformation of the molecule. These attributes have made this compound a privileged scaffold in the design of kinase inhibitors and other targeted therapies.[3][4]

This compound in Anticancer Drug Discovery

The this compound core is a prominent feature in a multitude of potent and selective kinase inhibitors that target key signaling pathways implicated in cancer progression.

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of the JAK-STAT pathway is a hallmark of various hematological malignancies and inflammatory diseases. Several this compound-based compounds have been developed as potent JAK inhibitors. For instance, a series of 5-methylpyrimidin-2-amine derivatives have shown excellent inhibitory activity against JAK2, with compound A8 exhibiting an IC50 of 5 nmol/L and high selectivity over other JAK isoforms.[6]

Below is a diagram illustrating the general mechanism of JAK-STAT signaling and the point of intervention for inhibitors.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Figure 1: JAK-STAT Signaling Pathway Inhibition.
Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. The this compound scaffold has been successfully incorporated into EGFR inhibitors. For example, a series of 5-trifluoromethylpyrimidine derivatives have demonstrated potent inhibitory activity against EGFR kinase, with some compounds showing IC50 values in the nanomolar range.

The following diagram depicts the EGFR signaling cascade and the mechanism of its inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation Inhibitor This compound EGFR Inhibitor Inhibitor->EGFR Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Figure 2: EGFR Signaling Pathway Inhibition.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
A8 JAK2Ba/F3-JAK2V617F0.005[6]
9u EGFRA5490.35[7]
9u EGFRMCF-73.24[7]
9u EGFRPC-35.12[7]
Compound 6 Not SpecifiedA54915.3[8]
Compound 6 Not SpecifiedMCF-715.6[8]
Compound 7 Not SpecifiedA54921.4[8]
Compound 7 Not SpecifiedMCF-710.9[8]

This compound in Antimicrobial Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore in antimicrobial agents. The addition of a methyl group at the 5-position can enhance the antimicrobial potency and spectrum of these compounds. Various this compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Analysis of Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC).

Compound ClassBacterial StrainMIC (µg/mL)Reference
Thiophenyl-pyrimidine derivativeStaphylococcus aureus (MRSA)2[9]
Thiophenyl-pyrimidine derivativeEnterococcus faecalis (VRE)2[9]
2,4-disubstituted-6-thiophenyl-pyrimidineStaphylococcus aureus (MRSA)2[9]
2,4-disubstituted-6-thiophenyl-pyrimidineEnterococcus faecalis (VRE)2[9]
Pyrimidine-based pyrene hybrid 4bStaphylococcus aureus15.63[10]
Pyrimidine-based pyrene hybrid 4cStaphylococcus aureus7.81[10]

Experimental Protocols

General Synthesis of 2,4-Disubstituted-5-methylpyrimidines

A common and versatile starting material for the synthesis of many bioactive this compound derivatives is 2,4-dichloro-5-methylpyrimidine. The following is a general protocol for its use in the synthesis of 2,4-disubstituted analogs.

Step 1: Synthesis of 2,4-dichloro-5-methylpyrimidine

This intermediate can be synthesized from 5-methyluracil by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Materials: 5-methyluracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • A mixture of 5-methyluracil and phosphorus oxychloride is heated at reflux.

    • N,N-dimethylaniline is added dropwise to the reaction mixture.

    • The reaction is monitored by TLC until completion.

    • The excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is poured onto crushed ice and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2,4-dichloro-5-methylpyrimidine.

Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on 2,4-dichloro-5-methylpyrimidine can be sequentially displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The chlorine at the C4 position is generally more reactive than the one at the C2 position.

  • Materials: 2,4-dichloro-5-methylpyrimidine, desired amine or other nucleophile, base (e.g., triethylamine, DIPEA), solvent (e.g., ethanol, isopropanol, THF).

  • Procedure for C4-substitution:

    • 2,4-dichloro-5-methylpyrimidine is dissolved in a suitable solvent.

    • The first nucleophile (1 equivalent) and a base are added to the solution.

    • The reaction is stirred at room temperature or heated as required, and monitored by TLC.

    • Upon completion, the reaction mixture is worked up to isolate the 2-chloro-4-substituted-5-methylpyrimidine intermediate.

  • Procedure for C2-substitution:

    • The 2-chloro-4-substituted-5-methylpyrimidine intermediate is dissolved in a suitable solvent.

    • The second nucleophile (typically in excess) is added, often with a catalyst such as an acid.

    • The reaction is heated to reflux and monitored by TLC.

    • Upon completion, the product is isolated and purified by chromatography.

The following diagram illustrates a general workflow for the discovery of this compound-based drugs.

Drug_Discovery_Workflow Start Target Identification and Validation Scaffold Scaffold Selection: This compound Start->Scaffold Synthesis Synthesis of Derivative Library Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Clinical->Drug

Figure 3: Drug Discovery and Development Workflow.

Conclusion

The this compound scaffold has proven to be a highly versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of potent and selective inhibitors of key biological targets, particularly in the areas of oncology and infectious diseases. The continued exploration of the chemical space around this privileged core, guided by structure-activity relationship studies and computational modeling, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

The Rise of 5-Methylpyrimidine Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1][2][3] Among its varied forms, 5-methylpyrimidine derivatives have recently garnered significant attention from researchers, scientists, and drug development professionals. This in-depth technical guide synthesizes recent discoveries, offering a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. The versatility of the pyrimidine scaffold, allowing for diverse substitutions, has led to the development of novel derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[4][5][6][7]

I. Synthesis of Novel this compound Derivatives

The construction of the this compound core and its subsequent derivatization are achieved through a variety of synthetic strategies. A common and effective approach involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine derivative.[8] Recent advancements have also incorporated multicomponent reactions, green chemistry principles, and microwave-assisted synthesis to improve efficiency and sustainability.[1]

A notable synthetic route to novel 4-thiopyrimidine derivatives begins with ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate as the starting material.[9] This intermediate allows for substitutions at the 5-position, leading to compounds such as ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate and {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol.[9] Another versatile approach involves the use of 2,4-dichloro-5-methylpyrimidine, which can undergo regioselective Suzuki-Miyaura cross-coupling reactions to introduce diverse functionalities.[4][10]

The synthesis of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives has been achieved using guanidine hydrochloride.[11] This method involves the initial formation of 2-amino-4-hydroxyl-6-methylpyrimidine, followed by chlorination and subsequent reaction with various substituted anilines.[11]

II. Biological Activity and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents.[1] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases and interference with DNA synthesis.[1]

Kinase Inhibition: Several this compound derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell proliferation and survival.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of 5-(methylthio)pyrimidine derivatives have been discovered as selective inhibitors of the L858R/T790M mutant EGFR, a key driver of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[12] These compounds exhibited subnanomolar IC50 values against the mutant EGFR while showing significantly less potency against the wild-type form.[12] Similarly, 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors, with some compounds showing excellent antitumor activities against A549, MCF-7, and PC-3 cancer cell lines.[13]

  • Aurora Kinase Inhibition: Novel 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives have been developed as Aurora A kinase inhibitors.[14] These inhibitors, designed to induce the DFG-out conformation of the kinase, have been shown to reduce levels of cMYC and MYCN oncoproteins, which are implicated in a variety of cancers.[14]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: 2,4,5-trisubstituted pyrimidine derivatives have been identified as potent and selective inhibitors of FGFR, including against gatekeeper mutations that confer resistance to existing inhibitors in NSCLC.[15]

Cytotoxic Activity: Studies have demonstrated the cytotoxic effects of this compound derivatives against a range of cancer cell lines. For instance, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine showed weak activity against HeLa and K562 cell lines, while the presence of a hydroxymethyl group in a similar derivative significantly increased its cytotoxicity.[9]

Antimicrobial Activity

The search for new antimicrobial agents has also led to the exploration of this compound derivatives. A study on 2-amino-4-(substituted phenylamino)-6-methylpyrimidine derivatives revealed that some compounds exhibited moderate antibacterial and antifungal activity.[11] Specifically, derivatives with at least a three-carbon chain amino group at the 4-position showed weak antibacterial properties, and a derivative with a 4-benzylsulfanyl constituent displayed antifungal action.[16][17]

III. Quantitative Data Summary

The following tables summarize the quantitative biological data for selected novel this compound derivatives.

Compound IDTargetAssayIC50 (µM)Cell Line(s)Reference
9u EGFR KinaseKinase Assay0.091-[13]
9u -Cytotoxicity0.35A549[13]
9u -Cytotoxicity3.24MCF-7[13]
9u -Cytotoxicity5.12PC-3[13]
Compound 131 -Antiproliferative0.80 ± 0.09A549 (lung)[4]
Compound 88 HER2Inhibition81 ± 40 ng/mL-[4]
Compound 88 EGFR-L858RInhibition59 ± 30 ng/mL-[4]
Compound 88 EGFR-T790MInhibition49 ± 20 ng/mL-[4]
Compound 89 HER2Inhibition208 ± 110 ng/mL-[4]
Compound 89 EGFR-L858RInhibition112 ± 60 ng/mL-[4]
Compound 89 EGFR-T790MInhibition152 ± 70 ng/mL-[4]
Compound IDCell LineTreatment DurationViability (%) at 10 µMViability (%) at 100 µMViability (%) at 250 µMViability (%) at 500 µMReference
3b RPTEC72h91444634[16]
3j RPTEC72h89287016[16]

IV. Experimental Protocols

This section provides a detailed methodology for key experiments cited in the discovery of novel this compound derivatives.

General Synthesis of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine Derivatives
  • Synthesis of 2-amino-4-hydroxyl-6-methylpyrimidine: Guanidine hydrochloride (0.018 mol) is neutralized with a solution of sodium hydroxide (0.022 mol) in ethanol. The mixture is stirred for 15 minutes at room temperature and then filtered. Methyl acetoacetate (0.022 mol) is added dropwise to the filtrate and stirred overnight.[11]

  • Synthesis of 2-amino-4-chloro-6-methylpyrimidine: The product from the previous step is chlorinated.

  • Synthesis of 2-amino-4-(substituted phenylamino)-6-methylpyrimidine: 2-amino-4-chloro-6-methylpyrimidine (1.0 gm, 0.007 mol) and a substituted aniline (e.g., p-chloroaniline, 1.0 gm, 0.0084 mol) are dissolved in ethanol (10 mL). Hydrochloric acid (0.3 mL) is added, and the reaction mixture is refluxed until completion, monitored by TLC.[11]

Cytotoxicity Assay (Neutral Red Uptake Assay)
  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of the appropriate culture medium.[16]

  • After 24 hours of attachment, the cells are treated with various concentrations (10, 100, 250, and 500 µM) of the pyrimidine derivatives.[16]

  • Control wells with 1% DMSO, culture medium alone, and 1 µM staurosporine are run in parallel.[16]

  • The cells are incubated for 24, 48, and 72 hours at 37°C in a humidified 5% CO2/95% air incubator.[16]

  • Cell viability is then assessed using the Neutral Red Uptake Assay.[16]

Antimicrobial Activity Assay (Disc Diffusion Method)
  • Nutrient agar media is used for antibacterial testing against Bacillus subtilis, Bacillus pumilus, Escherichia coli, and Pseudomonas aeruginosa.[11]

  • Potato dextrose agar medium is used for antifungal testing against Aspergillus niger and Candida albicans.[11]

  • The synthesized compounds are tested for their antimicrobial activity using the disc diffusion method.[11]

  • Ciprofloxacin is used as the standard for antibacterial activity, and clotrimazole is used as the standard for antifungal activity.[11]

  • The diameter of the zone of inhibition is measured in millimeters after incubation.[11]

V. Visualizing Molecular Interactions and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams illustrate key signaling pathways and workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors This compound Derivatives cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates Inhibitor 5-(methylthio)pyrimidine derivatives Inhibitor->EGFR Inhibits (L858R/T790M mutant) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound Derivatives.

Aurora_Kinase_Inhibition_Workflow cluster_design Drug Design & Synthesis cluster_evaluation Biological Evaluation cluster_outcome Therapeutic Outcome Design Structure-Based Design (DFG-out conformation) Synthesis Synthesis of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)- N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivatives Design->Synthesis Kinase_Assay Aurora A Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay Measurement of cMYC and MYCN levels Synthesis->Cell_Assay Degradation Degradation of MYC-family oncoproteins Kinase_Assay->Degradation Cell_Assay->Degradation

Caption: Workflow for the Discovery of Aurora Kinase Inhibitors.

VI. Conclusion and Future Directions

The exploration of novel this compound derivatives has yielded a wealth of promising compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. The adaptability of the pyrimidine scaffold allows for fine-tuning of structure-activity relationships, leading to the development of highly potent and selective inhibitors. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their efficacy in in vivo models. The continued application of rational drug design and advanced synthetic methodologies will undoubtedly accelerate the discovery of new this compound-based drugs for a variety of diseases.

References

Theoretical Insights into 5-Methylpyrimidine and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational studies on 5-methylpyrimidine and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its theoretical framework, experimental protocols, and potential as a scaffold for novel therapeutics.

This technical guide delves into the theoretical investigations of this compound and its analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in numerous biologically active molecules. Through computational chemistry, researchers can predict molecular properties, understand reaction mechanisms, and design novel compounds with desired therapeutic effects. This guide summarizes key quantitative data, details common experimental and computational methodologies, and visualizes important biological pathways and research workflows.

Core Concepts in Theoretical Studies of this compound

Theoretical studies of this compound and its analogs primarily employ quantum chemical calculations and molecular modeling techniques to elucidate their electronic structure, stability, and potential interactions with biological targets. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the molecular and vibrational characteristics of these compounds. A study on 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, for instance, utilized DFT with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set to determine their optimized geometries, vibrational frequencies, and electronic properties.[1] Such calculations provide valuable insights into the molecule's reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical parameters derived from these studies, indicating the molecule's kinetic stability and chemical reactivity.

Molecular modeling, particularly molecular docking, is another cornerstone in the study of this compound analogs, especially in the context of drug discovery. These computational methods are used to predict the binding modes and affinities of ligands to the active sites of biological targets. For example, numerous studies have explored pyrimidine derivatives as inhibitors of key proteins in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).

Quantitative Data Summary

The following tables summarize the physicochemical and calculated properties of this compound, along with the biological activities of some of its analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H6N2[PubChem CID: 74859]
Molecular Weight94.11 g/mol [PubChem CID: 74859]
Boiling Point153.0 ± 0.0 °C at 760 mmHg[ChemSrc]
Melting Point29-31 °C[ChemSrc]
LogP0.13[ChemSrc]
pKa2.02 ± 0.10[Guidechem]

Table 2: Calculated Properties of 2-Chloro-5-methylpyrimidine

PropertyCalculated Value
HOMO Energy-7.24 eV
LUMO Energy-1.13 eV
HOMO-LUMO Gap6.11 eV
Dipole Moment2.63 Debye

Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[1]

Table 3: Biological Activity of Selected this compound Analogs

Compound ClassTargetKey FindingsReference
Pyrimidine-5-carbonitrile derivativesEGFRExhibited potent anticancer activity against various cell lines.[2]
Thieno[2,3-d]pyrimidine derivativesEGFRShowed significant inhibitory activity against wild-type and mutant EGFR.[3]
Morpholinopyrimidine-5-carbonitrile derivativesPI3K/mTORActed as dual inhibitors with promising antitumor activity.[4]
Quinazoline-pyrimidine hybrids-Displayed antiproliferative activity against human cancer cell lines.[5]

Experimental and Computational Protocols

This section details the methodologies commonly employed in the theoretical and experimental investigation of this compound and its analogs.

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in determining the electronic structure and properties of molecules. A typical protocol for studying this compound derivatives is as follows:

  • Software: Gaussian suite of programs is frequently used for these calculations.

  • Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.

  • Basis Set: The 6-311++G(d,p) basis set is often employed to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to aid in the interpretation of experimental infrared and Raman spectra.

  • Property Calculations: Various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment, are then calculated based on the optimized geometry.

Molecular Docking

Molecular docking simulations are crucial for predicting the binding interactions between a ligand (e.g., a this compound analog) and a protein target. A general workflow for molecular docking is outlined below:

  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the ligand is drawn and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field or quantum chemical method.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, MOE) is used to perform the simulation.

    • A grid box is defined around the active site of the protein to specify the search space for the ligand.

    • The docking algorithm explores different conformations and orientations of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results:

    • The docking poses are ranked based on their scores.

    • The binding mode of the top-ranked pose is visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a typical computational workflow for their study.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: The EGFR signaling pathway, a key target for anticancer pyrimidine analogs.

PI3K_mTOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway, a target for dual inhibitors.

Computational_Workflow cluster_design In Silico Design & Screening cluster_modeling Molecular Modeling cluster_quantum Quantum Chemical Calculations cluster_analysis Analysis & Validation LigandDesign Ligand Design & Library Generation VirtualScreening Virtual Screening LigandDesign->VirtualScreening DFT DFT Calculations (HOMO, LUMO, MEP) LigandDesign->DFT Docking Molecular Docking VirtualScreening->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim BindingAffinity Binding Affinity Prediction Docking->BindingAffinity MD_Sim->BindingAffinity ADMET ADMET Prediction DFT->ADMET Synthesis Synthesis & In Vitro Testing BindingAffinity->Synthesis ADMET->Synthesis

Caption: A general workflow for computational drug design of pyrimidine analogs.

Conclusion

Theoretical studies of this compound and its analogs provide a powerful framework for understanding their chemical properties and for the rational design of novel therapeutic agents. By leveraging computational tools such as DFT and molecular docking, researchers can efficiently screen large libraries of compounds, predict their binding affinities to biological targets, and optimize their structures for improved efficacy and safety. The insights gained from these theoretical investigations are crucial for accelerating the drug discovery and development process, ultimately leading to the identification of new and effective treatments for a wide range of diseases.

References

5-Methylpyrimidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a wide spectrum of biological activities. Among its many derivatives, 5-methylpyrimidine has emerged as a particularly valuable scaffold in the design of novel therapeutic agents. The strategic placement of the methyl group at the 5-position influences the molecule's electronic properties and steric profile, providing a versatile platform for the development of potent and selective inhibitors for a variety of biological targets. This technical guide provides a comprehensive review of the applications of this compound in drug discovery, with a focus on its role in anticancer, antiviral, and antimicrobial therapies. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases.

Kinase Inhibitors

The this compound core has been successfully employed as a scaffold for the development of potent kinase inhibitors, including those targeting Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR).

The JAK-STAT signaling pathway plays a crucial role in cell growth, differentiation, and immune response.[1][2] Dysregulation of this pathway, often due to mutations such as JAK2 V617F, is implicated in various myeloproliferative neoplasms.[3] Consequently, JAK2 has become a key target for anticancer drug development.

A series of 5-methylpyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors.[4] The general synthesis of these compounds is outlined below.

Experimental Protocol: Synthesis of 5-methylpyrimidin-2-amine based JAK2 Inhibitors

A general synthetic route to N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives involves a multi-step process starting from commercially available reagents.[4]

  • Synthesis of Intermediate 2: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1) in a suitable solvent, add potassium carbonate and an appropriate isopropyl halide. Stir the reaction mixture at room temperature to afford the N-isopropyl substituted pyrazole boronate ester (2).

  • Suzuki Coupling: Intermediate 2 is then coupled with 2,4-dichloro-5-methylpyrimidine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) under heating to yield the pyrimidine-pyrazole intermediate (3).

  • Buchwald-Hartwig Amination: Intermediate 3 is subsequently reacted with a substituted aniline via a Buchwald-Hartwig cross-coupling reaction using a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3) to give the corresponding N-aryl pyrimidine derivative (4).

  • Deprotection: If a protecting group (e.g., Boc) is used on the aniline, it is removed at this stage. For a Boc group, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is typical.

  • Amidation/Sulfonylation: The final derivatives are synthesized by reacting the deprotected amine with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using a coupling agent like HATU) to introduce diverse functionalities.

Quantitative Data: In Vitro Activity of this compound-based JAK2 Inhibitors

The inhibitory activity of synthesized this compound derivatives against JAK family kinases is typically assessed using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A8 1935273206

Data compiled from literature.[4]

Signaling Pathway: The JAK2/STAT Signaling Cascade

The following diagram illustrates the canonical JAK2/STAT signaling pathway, which is a primary target for the this compound-based inhibitors discussed.

JAK2_STAT_Pathway JAK2/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK2->Receptor 4. Receptor Phosphorylation JAK2->JAK2 pSTAT pSTAT (Dimer) STAT->pSTAT 6. Dimerization Nucleus Nucleus pSTAT->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 8. Gene Expression Inhibitor This compound Inhibitor Inhibitor->JAK2 Inhibition Antiviral_Synthesis_Workflow General Synthesis Workflow for Antiviral Pyrimidine Nucleosides start This compound Starting Material step1 Functionalization at 5-position (e.g., bromination) start->step1 step2 Glycosylation with protected sugar step1->step2 step3 Deprotection of Sugar Moiety step2->step3 step4 Further modification at 5-position (e.g., azide substitution) step3->step4 end Final Antiviral Nucleoside Analog step4->end

References

Navigating the Terrain of 5-Methylpyrimidine: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the safe handling and potential hazards of 5-Methylpyrimidine. By consolidating critical safety data, experimental protocols, and clear visual aids, this document aims to foster a culture of safety and informed practice in the laboratory and manufacturing environments where this compound is utilized. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its safety profile is paramount to mitigate risks and ensure the well-being of all personnel.

Section 1: Physicochemical and Toxicological Profile

A foundational aspect of safe chemical handling is a comprehensive understanding of its intrinsic properties and associated hazards. The following tables summarize the key physicochemical characteristics and the toxicological classifications of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₅H₆N₂[2][3][4]
Molecular Weight 94.11 g/mol [5][6][7]
Appearance Colorless to pale yellow liquid or crystalline solid[1][3]
Melting Point 28-37 °C[5][6][8]
Boiling Point 152-154 °C at 760 mmHg[5][6]
Flash Point 51.67 °C (125.0 °F)[5][6]
Solubility Soluble in water, chloroform, ether, ethyl acetate, and toluene.[1][3][8]
CAS Number 2036-41-1[3][5][6]

Table 2: GHS Hazard Classification and Statements for this compound

Hazard ClassCategorySignal WordHazard Statement
Flammable Solids2WarningH228: Flammable solid[7][9]
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[7][9]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[7]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[7]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation[7]

Section 2: Hazard Identification and Emergency Response

A clear and immediate understanding of the hazards associated with this compound is crucial for safe handling. The following diagram summarizes the key dangers as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Caption: GHS Hazard Summary and First-Aid for this compound.

Section 3: Safe Handling and Storage Workflow

Adherence to a stringent workflow is essential to minimize exposure and prevent accidents when handling this compound. The following diagram outlines the recommended procedures from initial preparation to final disposal.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound prep 1. Preparation & Engineering Controls - Work in a well-ventilated area or under a chemical fume hood. - Ensure eyewash stations and safety showers are accessible. ppe 2. Personal Protective Equipment (PPE) - Wear chemical-resistant gloves (inspect before use). - Use safety glasses with side-shields or goggles. - Wear a lab coat or protective suit. - Use a NIOSH-approved respirator if ventilation is inadequate. prep->ppe Before Handling handling 3. Handling & Use - Avoid contact with skin, eyes, and clothing. - Avoid inhalation of dust or vapors. - Keep away from heat, sparks, and open flames. - Avoid contact with incompatible materials (strong oxidizing agents, strong acids, acid chlorides). ppe->handling During Use storage 4. Storage - Keep container tightly closed in a dry, cool, and well-ventilated place. - Store in a designated flammables area. - Store away from incompatible materials. handling->storage After Use spill 5. Spill & Emergency Procedures - Evacuate personnel to a safe area. - Wear appropriate PPE. - Prevent further leakage or spillage if safe to do so. - Absorb with inert material and place in a suitable container for disposal. - Do not let product enter drains. handling->spill In Case of Spill disposal 6. Disposal - Dispose of waste in accordance with local, regional, and national regulations. - Do not empty into drains. storage->disposal End of Lifecycle spill->disposal After Cleanup

Caption: Step-by-step workflow for the safe handling of this compound.

Section 4: Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. The following sections detail the methodologies for the key toxicological endpoints. While specific study results for this compound are not publicly available, these protocols represent the basis for its GHS classification.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

This method is employed to determine the median lethal dose (LD50), which provides an estimate of the acute toxicity of a substance when ingested. The procedure is designed to minimize the number of animals required.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing (e.g., overnight for rats with water ad libitum).

  • Dose Administration: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered via oral gavage.

  • Sequential Dosing: Subsequent animals are dosed one at a time, usually at 48-hour intervals. If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • LD50 Calculation: The LD50 is calculated using the likelihood ratio method based on the outcomes (survival or death) at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

  • Test System: A commercially available, multi-layered, differentiated model of the human epidermis is used.

  • Application of Test Substance: A small amount of the test substance (liquid or solid) is applied topically to the surface of the epidermis model.

  • Exposure and Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Post-Exposure Incubation: The test substance is removed, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured using a vital dye such as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eye.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are typically used.

  • Test Substance Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. Observations may continue for up to 21 days to assess the reversibility of any effects.

  • Scoring of Lesions: Ocular lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.

  • Classification: The classification of the substance as an eye irritant is based on the severity and reversibility of the observed ocular lesions.

Section 5: Reactivity and Incompatibility

This compound is a flammable solid and should be handled with care to avoid ignition. It is incompatible with the following substances and conditions:

  • Strong oxidizing agents: Contact may cause a fire or explosion.

  • Strong acids and Acid chlorides: Can lead to vigorous, exothermic reactions.

  • Heat, sparks, and open flames: As a flammable solid, these ignition sources must be avoided.

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards that can be effectively managed through the implementation of robust safety protocols. This guide provides the necessary information for researchers, scientists, and drug development professionals to handle this compound responsibly. By adhering to the outlined precautions, utilizing appropriate personal protective equipment, and understanding the potential hazards, the risks associated with this compound can be significantly mitigated, ensuring a safe and productive research environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Screening of 5-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel 5-methylpyrimidine derivatives and their subsequent evaluation as potential anticancer agents. Detailed protocols for chemical synthesis and in vitro anticancer screening are provided, along with a summary of the biological activity of representative compounds. Furthermore, key signaling pathways often targeted by such derivatives are illustrated to provide a broader context for their mechanism of action.

Anticancer Activity of this compound Derivatives

A series of novel this compound derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. The antiproliferative activity is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). The data underscores the potential of the this compound scaffold in the development of new anticancer therapeutics.

Compound IDTarget/ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
20a CDK2/CDK9 InhibitorHCT116 (Colon)0.462AZD5438>10
MCF-7 (Breast)0.1210.235
HepG2 (Liver)3.6415.872
MV4-11 (Leukemia)0.2030.314
U87MG (Glioblastoma)1.4352.117
9k 2,4-diaminopyrimidineA549 (Lung)2.14Palbociclib-
HCT-116 (Colon)3.59-
PC-3 (Prostate)5.52-
MCF-7 (Breast)3.69-
13f 2,4-diaminopyrimidineA549 (Lung)1.98Momelotinib-
HCT-116 (Colon)2.78-
PC-3 (Prostate)4.27-
MCF-7 (Breast)4.01-
3b Pyrimidine DerivativeGeneric Tumor Line13.6--

Experimental Protocols

Synthesis of this compound Derivatives: A General Procedure

The synthesis of 5-methyl-N2,N4-di(substituted phenyl)pyrimidine-2,4-diamines serves as a representative example of the preparation of this class of compounds. The general synthetic route involves the sequential nucleophilic substitution of a di-chlorinated pyrimidine precursor.

Workflow for the Synthesis of 5-Methyl-N2,N4-di(substituted phenyl)pyrimidine-2,4-diamines

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product start 2,4-dichloro-5-methylpyrimidine reagent1 Substituted Aniline (1 eq) Base (e.g., DIPEA) Solvent (e.g., 2-propanol) start->reagent1 product1 4-chloro-5-methyl-N-(substituted phenyl)pyrimidin-2-amine reagent1->product1 reagent2 Second Substituted Aniline (1.2 eq) Acid catalyst (e.g., p-TsOH) Solvent (e.g., 2-pentanol) product1->reagent2 product2 5-methyl-N2,N4-di(substituted phenyl)pyrimidine-2,4-diamine reagent2->product2

Caption: Synthetic workflow for 5-methyl-N2,N4-di(substituted phenyl)pyrimidine-2,4-diamines.

Protocol:

  • Synthesis of the Intermediate (4-chloro-5-methyl-N-(substituted phenyl)pyrimidin-2-amine):

    • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 equivalent) in a suitable solvent such as 2-propanol, add the first substituted aniline (1.0 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the intermediate product.

  • Synthesis of the Final Product (5-methyl-N2,N4-di(substituted phenyl)pyrimidine-2,4-diamine):

    • In a reaction vessel, combine the intermediate from the previous step (1.0 equivalent), the second substituted aniline (1.2 equivalents), and an acid catalyst such as p-toluenesulfonic acid (p-TsOH) (0.1 equivalents) in a high-boiling point solvent like 2-pentanol.

    • Heat the mixture to reflux (approximately 120-130 °C) for several hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and add a solvent like ethyl acetate to precipitate the product.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove impurities, and dry to obtain the final 5-methyl-N2,N4-di(substituted phenyl)pyrimidine-2,4-diamine.

    • Further purification can be achieved by column chromatography if necessary.

Anticancer Screening: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for the MTT Assay

MTT_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add serial dilutions of This compound derivatives incubation1->add_compound incubation2 Incubate for 48-72 hours add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.

The EGFR Signaling Pathway

The EGFR signaling pathway, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream events, including the RAS-RAF-MEK-ERK pathway, which ultimately leads to the transcription of genes involved in cell proliferation and survival.[1][2][3][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Analogs via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biginelli reaction is a powerful one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs), which are precursors to a wide range of biologically active pyrimidine derivatives. This multicomponent approach offers significant advantages in terms of efficiency and atom economy, making it a cornerstone in medicinal chemistry and drug discovery for creating libraries of compounds.[1][2][3] This document provides detailed protocols for performing the Biginelli reaction under various conditions, a comparative analysis of different catalytic systems, and an overview of the reaction's scope and limitations.

Introduction

First reported by Italian chemist Pietro Biginelli in 1893, the reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2][4] The resulting dihydropyrimidinone scaffold is a key structural motif in numerous pharmacologically active molecules, including calcium channel blockers, antihypertensive agents, and antiviral compounds.[4][5] The mitotic kinesin Eg5 inhibitor, Monastrol, is a prominent example of a biologically active molecule synthesized through this reaction.[1][6] Over the years, numerous modifications to the original protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope, including the use of various Lewis and Brønsted acid catalysts, microwave irradiation, and solvent-free conditions.[2][3]

Reaction Mechanism

The most widely accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate. The key steps are:

  • Iminium Ion Formation: Acid-catalyzed condensation of the aldehyde and urea (or thiourea) forms an N-acyliminium ion.

  • Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the iminium ion.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization followed by dehydration yields the final 3,4-dihydropyrimidin-2(1H)-one/thione.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea (Acid Catalyst) Urea Urea / Thiourea Urea->Iminium Ketoester β-Ketoester OpenChain Open-Chain Ureide Ketoester->OpenChain + Iminium Ion Iminium->OpenChain DHPM Dihydropyrimidinone (DHPM) OpenChain->DHPM Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts the yield and reaction time of the Biginelli reaction. The following tables summarize quantitative data for various catalytic systems and reaction conditions.

Table 1: Comparison of Various Catalysts for the Synthesis of a Model Dihydropyrimidinone

(Model Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea)

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
HClEthanolReflux16-18 h20-60[7]
Yb(OTf)₃Solvent-free904 h70[8]
InCl₃AcetonitrileReflux10-12 h85-95[8]
ZrCl₄Solvent-free1001.5-2 h>90[9]
FeCl₃Solvent-free804 hHigh[6]
CuCl₂Solvent-free804 hHigh[6]
[bmim]BF₄ (Ionic Liquid)Solvent-free1001-2 h85-95[10]
H₃PW₁₂O₄₀AcetonitrileReflux5-6 h82-96[8]
No CatalystSolvent-free904 h70[2]

Table 2: Substrate Scope and Yields with a Selected Catalyst (FeCl₃, Solvent-Free, 80°C, 4h)

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaProduct Yield (%)
4-ChlorobenzaldehydeEthyl AcetoacetateUrea95
4-MethoxybenzaldehydeEthyl AcetoacetateUrea92
3-NitrobenzaldehydeEthyl AcetoacetateUrea98
BenzaldehydeMethyl AcetoacetateUrea94
BenzaldehydeEthyl AcetoacetateThiourea90
4-HydroxybenzaldehydeEthyl AcetoacetateUrea85

Experimental Protocols

Protocol 1: Classical Biginelli Reaction using Acid Catalysis

This protocol describes the original method for synthesizing dihydropyrimidinones.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 15-20 minutes.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure dihydropyrimidinone.[11]

Protocol 2: Microwave-Assisted Solvent-Free Biginelli Reaction

This protocol offers a more environmentally friendly and rapid synthesis.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 5 mol%)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and the catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes).[12][13]

  • After the reaction is complete, cool the vial to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • If necessary, recrystallize the product from a suitable solvent like ethanol.

Protocol 3: Synthesis of Monastrol

This protocol details the synthesis of the specific mitotic kinesin Eg5 inhibitor, Monastrol.[1][6]

Materials:

  • 3-Hydroxybenzaldehyde (1 mmol, 122 mg)

  • Ethyl acetoacetate (1 mmol, 130 mg)

  • Thiourea (1.0 mmol, 76 mg)

  • Catalyst (e.g., FeCl₃, 10 mol%)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and heating plate

Procedure:

  • To a 10 mL round-bottom flask, add 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and the catalyst.[6]

  • Heat the mixture at 80°C under solvent-free conditions with stirring for 4 hours.[6]

  • Cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol to obtain crude Monastrol.

  • For purification, the crude product can be recrystallized from ethanol or purified by column chromatography.[12]

Experimental_Workflow start Start reactants Combine Aldehyde, β-Ketoester, and Urea/Thiourea start->reactants catalyst Add Catalyst reactants->catalyst reaction_condition Select Reaction Condition (Conventional, Microwave, or Solvent-Free) catalyst->reaction_condition heating Heat and Stir reaction_condition->heating monitoring Monitor Reaction by TLC heating->monitoring workup Work-up: Cool and Precipitate monitoring->workup Reaction Complete filtration Filter and Wash workup->filtration purification Purify by Recrystallization or Chromatography filtration->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols: Synthesis of Fused Heterocycles from 5-Methylpyrimidine via Pinner-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine is a versatile building block in medicinal chemistry and drug discovery, serving as a precursor for a wide array of biologically active compounds.[1] Its derivatives have shown potential in the development of antiviral and anticancer drugs.[1] This document provides detailed application notes and protocols for the synthesis of fused heterocyclic compounds, specifically purines, starting from this compound. The synthesis leverages the Traube purine synthesis, a classic method for constructing a purine ring system from a 4,5-diaminopyrimidine precursor.[2][3][4] While this compound does not directly participate in the Pinner reaction due to the absence of a nitrile group, it can be chemically modified to a suitable precursor for this powerful cyclization reaction.

The overall strategy involves the functionalization of the this compound core to introduce vicinal amino groups at the 4 and 5 positions, followed by a condensation reaction with a one-carbon unit to form the fused imidazole ring of the purine.

Core Reaction: The Traube Purine Synthesis

The Traube purine synthesis is a robust and widely used method for the preparation of purines.[2][3][4] The reaction involves the condensation of a 4,5-diaminopyrimidine with a reagent that provides a single carbon atom, such as formic acid, to form the imidazole ring fused to the pyrimidine core.[2][3] The general mechanism involves the formylation of the 5-amino group, followed by cyclodehydration to yield the purine.[3]

Experimental Protocols

This section details the multi-step synthesis of 2,5-dimethylpurine from this compound. The process involves the synthesis of the key intermediate, 4,5-diamino-2-methylpyrimidine, followed by the Traube cyclization.

Protocol 1: Synthesis of 4-Amino-2-methyl-5-nitropyrimidine

This protocol describes the nitration of a 4-aminopyrimidine derivative, a crucial step in introducing the second nitrogen functionality required for the Traube synthesis. While a direct, high-yield nitration of this compound at the 4- and 5-positions simultaneously is challenging, a common approach is to start with a pre-functionalized pyrimidine. For the purpose of this protocol, we will outline the general procedure for the nitration of a 4-aminopyrimidine.

Materials:

  • 4-Amino-2-methylpyrimidine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium carbonate solution

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add 4-amino-2-methylpyrimidine to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at a low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-amino-2-methyl-5-nitropyrimidine.

Reactant/ProductMolecular Weight ( g/mol )MolesYield (%)
4-Amino-2-methylpyrimidine109.13--
4-Amino-2-methyl-5-nitropyrimidine154.12-Not specified
Protocol 2: Synthesis of 4,5-Diamino-2-methylpyrimidine

This protocol details the reduction of the nitro group of 4-amino-2-methyl-5-nitropyrimidine to an amino group, yielding the key 4,5-diaminopyrimidine intermediate.

Materials:

  • 4-Amino-2-methyl-5-nitropyrimidine

  • Ammonium sulfide solution or catalytic hydrogenation setup (e.g., H₂ gas, Pd/C catalyst)

  • Ethanol (for catalytic hydrogenation)

Procedure using Ammonium Sulfide:

  • Dissolve 4-amino-2-methyl-5-nitropyrimidine in a suitable solvent.

  • Add ammonium sulfide solution and heat the mixture under reflux for several hours until the reduction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization to obtain 4,5-diamino-2-methylpyrimidine.[4]

Procedure using Catalytic Hydrogenation:

  • Suspend 4-amino-2-methyl-5-nitropyrimidine in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to yield 4,5-diamino-2-methylpyrimidine.

Reactant/ProductMolecular Weight ( g/mol )MolesYield (%)
4-Amino-2-methyl-5-nitropyrimidine154.12--
4,5-Diamino-2-methylpyrimidine124.15-Not specified

Note: Specific quantitative data for this reaction starting from the nitrated derivative of this compound needs to be empirically determined.

Protocol 3: Traube Synthesis of 2,5-Dimethylpurine

This protocol describes the final cyclization step to form the purine ring system.

Materials:

  • 4,5-Diamino-2-methylpyrimidine

  • Formic acid (98-100%)

  • Carbon dioxide gas (optional, for creating an inert atmosphere)

Procedure:

  • Place 4,5-diamino-2-methylpyrimidine in a round-bottom flask.

  • Add an excess of 98-100% formic acid.[2]

  • Heat the mixture in an oil bath at 100°C for 30 minutes. Optionally, bubble a stream of carbon dioxide through the solution.[2]

  • Increase the temperature to 210°C over 45 minutes and maintain it for 30 minutes.[2]

  • Lower the temperature to 110°C and continue heating to drive off the excess formic acid.[2]

  • The resulting residue is the crude 2,5-dimethylpurine, which can be purified by recrystallization or sublimation.

Reactant/ProductMolecular Weight ( g/mol )MolesYield (%)
4,5-Diamino-2-methylpyrimidine124.15--
2,5-Dimethylpurine134.15-Not specified

Note: The yields for the Traube synthesis can vary depending on the specific substrate and reaction conditions.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of fused heterocycles from this compound derivatives.

Traube_Synthesis_Workflow cluster_0 Step 1: Functionalization (Hypothetical) cluster_1 Step 2: Reduction cluster_2 Step 3: Traube Cyclization 5_Methylpyrimidine 5_Methylpyrimidine Aminonitropyrimidine 4-Amino-2-methyl- 5-nitropyrimidine 5_Methylpyrimidine->Aminonitropyrimidine Nitration Diaminopyrimidine 4,5-Diamino- 2-methylpyrimidine Aminonitropyrimidine->Diaminopyrimidine Reduction (e.g., (NH4)2S or H2/Pd-C) Purine 2,5-Dimethylpurine Diaminopyrimidine->Purine Formic Acid, Heat

Caption: Workflow for the synthesis of 2,5-dimethylpurine from this compound.

Traube_Mechanism Diaminopyrimidine 4,5-Diaminopyrimidine Formyl_Intermediate 5-Formamido-4-aminopyrimidine Diaminopyrimidine->Formyl_Intermediate Formylation of 5-amino group FormicAcid Formic Acid Cyclized_Intermediate Dihydropurine Intermediate Formyl_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Purine Purine Cyclized_Intermediate->Purine Dehydration

Caption: Simplified mechanism of the Traube purine synthesis.

Data Summary

The following table summarizes the key transformations and expected products. Quantitative data from the literature for the direct functionalization of this compound and its subsequent conversion to purines is limited and would require experimental determination.

TransformationStarting MaterialKey ReagentsProduct
Nitration (General)4-Aminopyrimidine derivativeFuming HNO₃, H₂SO₄4-Amino-5-nitropyrimidine derivative
Reduction4-Amino-5-nitropyrimidine derivative(NH₄)₂S or H₂/Pd-C4,5-Diaminopyrimidine derivative
Traube Cyclization4,5-DiaminopyrimidineFormic acidPurine

Conclusion

The synthesis of fused heterocycles from this compound is a valuable strategy for generating novel compounds with potential applications in drug discovery. While a direct Pinner reaction is not feasible, the functionalization of this compound to a 4,5-diamino derivative enables the use of the robust Traube purine synthesis. The protocols provided herein offer a foundational framework for researchers to explore the synthesis of purines and other fused pyrimidines from this versatile starting material. Further optimization of the initial functionalization steps of this compound is a key area for future research to enhance the overall efficiency of this synthetic route.

References

Application Notes and Protocols for the Functionalization of 5-Methylpyrimidine at C4 and C6 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the 5-methylpyrimidine scaffold at the C4 and C6 positions. This core is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the synthesis of diverse compound libraries for drug discovery programs.

Introduction: The this compound Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The this compound moiety, in particular, offers a unique substitution pattern that can be exploited to fine-tune the pharmacological properties of lead compounds. Functionalization at the C4 and C6 positions allows for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic parameters. A key starting material for accessing these positions is 4,6-dichloro-5-methylpyrimidine , a versatile intermediate that readily undergoes nucleophilic aromatic substitution and cross-coupling reactions.[1][2]

Synthesis of the Key Intermediate: 4,6-Dichloro-5-methylpyrimidine

The synthesis of 4,6-dichloro-5-methylpyrimidine is analogous to the preparation of other dichloropyrimidines and typically starts from a corresponding dihydroxy pyrimidine derivative.

Experimental Protocol: Chlorination of 4,6-dihydroxy-5-methylpyrimidine

A general procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine can be adapted for the 5-methyl analogue.[3]

Materials:

  • 4,6-dihydroxy-5-methylpyrimidine

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Acetonitrile (optional, as solvent)

  • Ice water

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask, add 4,6-dihydroxy-5-methylpyrimidine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (4.0 eq) or a mixture of thionyl chloride (4.0 eq) in acetonitrile.

  • Heat the reaction mixture at 80-110 °C for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ or SOCl₂ by distillation under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

  • A precipitate of 4,6-dichloro-5-methylpyrimidine will form. Filter the solid and wash with cold water.

  • Alternatively, the aqueous mixture can be extracted with dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Functionalization Strategies at C4 and C6 Positions

The electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic attack and amenable to palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at C4 and C6 of 4,6-dichloro-5-methylpyrimidine are excellent leaving groups for SNAr reactions.[1] Generally, the C4 position is more reactive towards nucleophiles than the C2 position in pyrimidines.[4] This allows for sequential and regioselective functionalization.

General Experimental Protocol for Mono-amination at C4:

  • Dissolve 4,6-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as 1-pentanol, DMSO, or THF.

  • Add the desired primary or secondary amine (1.1 - 1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water or brine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

The second chlorine at the C6 position can be subsequently displaced by another nucleophile, often requiring more forcing conditions (higher temperature or a more nucleophilic reagent).

Table 1: Examples of Nucleophilic Aromatic Substitution on Dichloropyrimidines

Starting MaterialNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2,4,6-trichloropyrimidine3-Amino-5-methylpyrazoleTEATHF50162,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine-[5]
4,6-difluoro-N-methylpyrimidin-2-amine(S)-tert-butyl 3-aminopyrrolidine-1-carboxylateTEA1-Pentanol1206Intermediate 1 for kinase inhibitor synthesis-[6]
4-chloro-6-(substituted)pyrimidine1-ethylpiperazine-1-Pentanol1402Disubstituted pyrimidine kinase inhibitor-[5]
2,4,5-trichloropyrimidinepyrrolidineNaOtBuH₂O with HPMCrt<12,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine>95[7]

DOT Script for SNAr Workflow:

SNAr_Workflow start 4,6-Dichloro- This compound intermediate 4-Substituted-6-chloro- This compound start->intermediate SNAr (Base, Heat) nucleophile1 Nucleophile 1 (e.g., Amine) nucleophile1->intermediate final_product 4,6-Disubstituted- This compound intermediate->final_product SNAr (Base, Higher Temp) nucleophile2 Nucleophile 2 nucleophile2->final_product

Caption: Sequential SNAr on 4,6-dichloro-5-methylpyrimidine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds with potential applications as kinase inhibitors.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add 4,6-dichloro-5-methylpyrimidine (1.0 eq), the aryl- or heteroarylboronic acid (1.1 - 1.5 eq per chloro group), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 5-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by column chromatography.

Table 2: Examples of Suzuki-Miyaura Coupling on Dihalopyrimidines

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260[8]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001271[9]
4,6-Dichloropyrimidine5-Pyrimidylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95-56[10]
2,4,5,6-TetrachloropyrimidineArylboronic acidPdCl₂(PPh₃)₂ (2-5)K₂CO₃Dioxane/H₂O80580-85[9]

DOT Script for Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow start 4,6-Dichloro- This compound product 4,6-Diaryl- This compound start->product boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base catalyst->product Suzuki Coupling

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between the pyrimidine ring and a terminal alkyne, providing access to alkynyl-substituted pyrimidines which are valuable intermediates for further transformations or as final products.

General Experimental Protocol for Sonogashira Coupling:

  • To a degassed solution of 4,6-dichloro-5-methylpyrimidine (1.0 eq) in a solvent mixture like THF and Et₃N, add a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%) and a copper co-catalyst like CuI (10-20 mol%).

  • Add the terminal alkyne (1.1 - 1.2 eq per chloro group).

  • Stir the reaction mixture at room temperature to 50 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Table 3: Representative Conditions for Sonogashira Coupling

SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
5- and 6-bromo-3-fluoro-2-cyanopyridinesTerminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHFrt16-[11]
4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidineAryl iodidesPdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrilert9-11up to 95[12]
Buchwald-Hartwig Amination

For the introduction of a wide range of primary and secondary amines, including those that are poor nucleophiles for SNAr, the Buchwald-Hartwig amination is a powerful alternative.[13][14]

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine 4,6-dichloro-5-methylpyrimidine (1.0 eq), the amine (1.1 - 1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5 - 2.5 eq) in a dry Schlenk tube.

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Application in Kinase Inhibitor Synthesis

The 4,6-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors. For instance, Aurora kinases are critical regulators of the cell cycle, and their inhibition is a promising strategy in cancer therapy.[5][6] The C4 and C6 positions of the pyrimidine ring can be functionalized to interact with key residues in the ATP-binding pocket of the kinase.

DOT Script for a Simplified Aurora A Kinase Signaling Pathway:

AuroraA_Pathway cluster_0 Cell Cycle Progression cluster_1 Oncogenic Signaling AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 Activates Centrosome Centrosome Maturation AuroraA->Centrosome MYC MYC Oncoprotein AuroraA->MYC Stabilizes CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 Activates Spindle Spindle Assembly CyclinB_CDK1->Spindle Mitosis Mitosis Spindle->Mitosis Proliferation Cell Proliferation MYC->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibits

Caption: Simplified Aurora A kinase signaling pathway.

Conclusion

The functionalization of this compound at the C4 and C6 positions offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. By employing a range of synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of 4,6-disubstituted-5-methylpyrimidines for screening in drug discovery programs, particularly in the area of kinase inhibition. The protocols and data presented here serve as a foundational guide for the exploration of this valuable chemical space.

References

Application of 5-Methylpyrimidine in Nucleoside Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine serves as a crucial scaffold in the synthesis of a diverse array of nucleoside analogues. The strategic placement of a methyl group at the C-5 position of the pyrimidine ring can significantly influence the biological activity, metabolic stability, and target specificity of the resulting nucleosides. These modifications are of paramount interest in the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer research. This document provides detailed application notes and experimental protocols for the synthesis of this compound-based nucleosides, summarizing key quantitative data and visualizing synthetic workflows.

Application Notes

The primary application of this compound in this context is as a starting material or a key intermediate for the synthesis of modified nucleosides. The C-5 methyl group can enhance binding to target enzymes, such as viral polymerases or thymidylate synthase, and can protect the molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.

Key Synthetic Strategies:

  • Glycosylation of this compound Bases: The most common approach involves the coupling of a silylated this compound base with a protected sugar derivative, typically a ribose or deoxyribose moiety. The Vorbrüggen glycosylation is a widely employed method for this transformation, utilizing a Lewis acid catalyst to promote the formation of the N-glycosidic bond.[1]

  • Modification of Pre-existing Nucleosides: An alternative strategy involves the chemical modification of readily available nucleosides. For instance, 5-methyl-2'-deoxycytidine can be synthesized from thymidine.[2] This approach allows for the introduction of the 5-methyl group at a later stage of the synthesis.

Biological Significance:

This compound nucleoside analogues have demonstrated significant potential as:

  • Antiviral Agents: By mimicking natural nucleosides, these analogues can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication. They have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).[3]

  • Anticancer Agents: Certain this compound nucleosides can act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells. For example, they can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2'-deoxycytidine from Thymidine

This protocol details the conversion of thymidine to 5-methyl-2'-deoxycytidine, a key intermediate for various biological studies.[2]

Materials:

  • Thymidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • ((3H-[2][4][6]triazolo[4,5-b]pyridin-3-yl)oxy)tri(pyrrolidin-1-yl)phosphonium hexafluorophosphate(V) (PyAOP)

  • N,N-Dimethylformamide (DMF)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of thymidine in DMF (0.3 M concentration).

  • To this solution, add PyAOP (1.6 equivalents) and DBU (1.6 equivalents).

  • Stir the reaction mixture at 20°C for 1 minute.

  • Add concentrated ammonium hydroxide (10 equivalents).

  • Continue stirring at 20°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 5-methyl-2'-deoxycytidine.

Expected Yield: 92%[2]

Protocol 2: Vorbrüggen Glycosylation for the Synthesis of a 5-Iodo-7-deazapurine Nucleoside

This protocol describes a key step in the total synthesis of a naturally occurring marine nucleoside, demonstrating the application of the Vorbrüggen glycosylation.[1]

Materials:

  • 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • 5-deoxy-3-O-benzoyl-1,2-O-diacetate-D-xylofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (MeCN), dry

  • Water

Procedure:

  • To a suspension of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (85.5 mmol) in dry acetonitrile (350 mL), add BSA (103 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add 5-deoxy-3-O-benzoyl-1,2-O-diacetate-D-xylofuranose (85.5 mmol).

  • Add TMSOTf (85.5 mmol) to the mixture.

  • Stir for 15 minutes before heating to 80°C for 12 hours.

  • Cool the reaction to room temperature and quench by adding water (400 mL).

  • Proceed with extraction and purification steps to isolate the desired nucleoside.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound nucleoside analogues.

Table 1: Anticancer Activity of 5-FU Analogues against Pancreatic Cancer Cell Lines [4][5]

CompoundMiaPaCa-2 IC₅₀ (µM)PANC-1 IC₅₀ (µM)BxPC-3 IC₅₀ (µM)
XYZ-I-71 12.3 ± 1.7-7.66 ± 0.8
XYZ-I-73 3.6 ± 0.4-5.88 ± 0.7
5-FU (Control) 13.2 ± 1.1-14.02 ± 1.1
Gemcitabine (Control) 24.2 ± 1.3-10.95 ± 0.9
Irinotecan (Control) 10.1 ± 1.5-9.51 ± 1.0

Table 2: Antiviral Activity of 2-Thiopyrimidine Nucleoside Analogues

CompoundAnti-HSV-1 EC₅₀ (µM)Anti-VZV EC₅₀ (µM)
2'-deoxy-5-ethyl-2-thiocytidine 0.04>100
2'-deoxy-5-propyl-2-thiocytidine 0.15>100
2'-deoxy-5-propyl-2-thiouridine >1003.1

Visualizations

Synthesis of 5-Methyl-2'-deoxycytidine Workflow

G cluster_start Starting Material cluster_reaction1 Activation cluster_reaction2 Amination cluster_purification Purification cluster_product Final Product Thymidine Thymidine Activation PyAOP, DBU in DMF, 20°C, 1 min Thymidine->Activation Step 1 Amination Conc. NH₄OH 20°C, 2 h Activation->Amination Step 2 Purification Concentration & Silica Gel Chromatography Amination->Purification Step 3 Product 5-Methyl-2'-deoxycytidine (Yield: 92%) Purification->Product Step 4

Caption: Workflow for the synthesis of 5-Methyl-2'-deoxycytidine.

Vorbrüggen Glycosylation Workflow

G cluster_reactants Reactants cluster_silylation Silylation cluster_coupling Glycosidic Bond Formation cluster_product Product Base This compound Derivative Silylation Silylating Agent (e.g., BSA) Base->Silylation Sugar Protected Sugar (e.g., Acyl-ribose) Coupling Lewis Acid Catalyst (e.g., TMSOTf) Heat Sugar->Coupling Silylation->Coupling Silylated Base Nucleoside Protected this compound Nucleoside Coupling->Nucleoside

Caption: General workflow for Vorbrüggen glycosylation.

References

Application Notes and Protocols: 5-Methylpyrimidine and its Derivatives as Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a critical class of N-heterocyclic compounds that are foundational to numerous biologically active molecules, including several FDA-approved drugs.[1] In the realm of transition metal catalysis, the nitrogen atoms within the pyrimidine ring serve as excellent coordination sites for metal centers, enabling the formation of stable and catalytically active complexes. While the use of the parent 5-methylpyrimidine as a standalone ligand is not extensively documented in catalytic applications, its derivatives, particularly more complex structures incorporating the pyrimidine moiety, have been successfully employed as ligands in a variety of important organic transformations. These transformations are crucial in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

This document provides an overview of the applications of this compound derivatives as ligands in transition metal catalysis, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols for the synthesis of pyrimidine-based ligands and their application in Suzuki cross-coupling are provided, along with relevant data and visualizations to guide researchers in this area.

Primary Applications of Pyrimidine-Based Ligands

Transition metal complexes featuring pyrimidine-based ligands are instrumental in facilitating a range of catalytic reactions. The electronic properties of the pyrimidine ring, which can be tuned by substituents like the 5-methyl group, influence the stability and reactivity of the metal complexes. Key applications include:

  • Cross-Coupling Reactions: Pyrimidine derivatives are effective ligands in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in drug molecules.[3][4][5][6]

  • C-H Activation: The pyrimidine moiety can act as a directing group in transition metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds. This strategy offers a more atom-economical and efficient approach to synthesizing complex molecules.[7][8][9][10]

  • Hydrogenation Reactions: While less common, transition metal complexes with pyrimidine-based ligands can be employed in hydrogenation reactions, which are vital for producing saturated compounds from unsaturated precursors.[11][12][13][14][15]

  • Biological and Medicinal Chemistry: Schiff base complexes derived from substituted pyrimidines have shown promising biological activities, including antimicrobial and anticancer properties, highlighting the importance of these compounds in medicinal chemistry research.[16][17][18][19]

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and use of pyrimidine derivatives in palladium-catalyzed Suzuki cross-coupling reactions.

Protocol 1: Synthesis of a 4,6-Diarylpyrimidine Ligand via Suzuki Cross-Coupling

This protocol describes the synthesis of a 4,6-diarylpyrimidine, which can act as a bidentate ligand for transition metals, based on the reaction of a dichloropyrimidine with arylboronic acids.

Materials:

  • 4,6-dichloropyrimidine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dicyclohexyl(2'-biphenyl)phosphine (or other suitable phosphine ligand)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (2.2 mmol), potassium phosphate (3.0 mmol), and the phosphine ligand (0.04 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-diarylpyrimidine.

  • Characterization: Characterize the purified product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Protocol 2: General Procedure for Suzuki Cross-Coupling using a Pyrimidine-Based Ligand

This protocol outlines a general procedure for a Suzuki cross-coupling reaction where a synthesized pyrimidine derivative is used as a ligand.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃)

  • Pyrimidine-based ligand (e.g., the 4,6-diarylpyrimidine from Protocol 1)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, 1,4-dioxane, or DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • Catalyst Pre-formation (Optional): In a separate flask under an inert atmosphere, the palladium precursor and the pyrimidine-based ligand can be stirred in the reaction solvent for a short period to pre-form the active catalyst.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., 1-5 mol%) and the pyrimidine-based ligand (e.g., 1-10 mol%).

  • Solvent Addition: Add the desired solvent (e.g., 5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1 to isolate the biaryl product.

Data Presentation

The following table summarizes representative data for the Suzuki cross-coupling of 4,6-dichloropyrimidine with various arylboronic acids, showcasing the utility of pyrimidine derivatives in forming C-C bonds.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4,6-diphenylpyrimidine85
24-Methoxyphenylboronic acid4,6-bis(4-methoxyphenyl)pyrimidine92
34-Chlorophenylboronic acid4,6-bis(4-chlorophenyl)pyrimidine78
42-Thienylboronic acid4,6-di(thiophen-2-yl)pyrimidine75

Note: The data presented are representative examples and actual yields may vary depending on the specific reaction conditions and substrates used.

Visualizations

Experimental Workflow for Synthesis and Application of a Pyrimidine-Based Ligand

experimental_workflow cluster_synthesis Protocol 1: Ligand Synthesis cluster_catalysis Protocol 2: Catalytic Application s1 Combine Reactants: 4,6-dichloropyrimidine, arylboronic acid, base s2 Add Solvent and Pd Catalyst s1->s2 s3 Heat and Stir (Reaction) s2->s3 s4 Workup and Purification s3->s4 s5 Characterize Ligand (NMR, MS, IR) s4->s5 c2 Add Pd Precursor and Synthesized Ligand s5->c2 Use as Ligand c1 Combine Substrates: Aryl halide, arylboronic acid, base c1->c2 c3 Heat and Stir (Catalytic Reaction) c2->c3 c4 Workup and Purification c3->c4 c5 Analyze Product (Yield, Purity) c4->c5 suzuki_coupling R1_X R1-X (Aryl/Vinyl Halide) Catalyst Pd(0) Catalyst + Pyrimidine Ligand Product R1-R2 (Coupled Product) R2_B R2-B(OR)2 (Boronic Acid/Ester) Catalyst->Product Base Base

References

Application Notes and Protocols for the Analytical Characterization of 5-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principal analytical techniques for the characterization of 5-Methylpyrimidine. Detailed experimental protocols are provided to facilitate method implementation in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Quantitative Data Summary
Parameter¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
Chemical Shift (δ) in ppm 9.13 (s, 1H), 8.65 (s, 1H), 2.40 (s, 3H)163.83, 158.90, 156.60, 17.18
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (1-5 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the purified this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. This may require a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) using Fourier transformation.

    • Phase the resulting spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Experimental Workflow

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh 1-5 mg of This compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire_h1 Acquire ¹H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum setup->acquire_c13 process Fourier Transform, Phase, and Baseline Correction acquire_h1->process acquire_c13->process reference Reference Spectra to Solvent Peak process->reference

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for this analysis.

Quantitative Data Summary
ParameterValue
Molecular Formula C₅H₆N₂
Molecular Weight 94.11 g/mol [2]
Exact Mass 94.0531 g/mol [2]
Major GC-MS Peak (m/z) 94[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and purity of this compound and to analyze its fragmentation pattern.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane, hexane, methanol)[2][3]

  • GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent non-polar column)[2]

  • Autosampler vials (1.5 mL, glass)[2]

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable volatile organic solvent.[2]

    • Ensure the sample is free of particulates by filtering if necessary.[3]

    • Transfer the solution to a glass autosampler vial.[2]

  • Instrument Setup:

    • Install a non-polar capillary column (e.g., DB-5) in the GC.

    • Set the injector and detector interface temperatures (e.g., 250°C and 280°C, respectively).

    • Program the oven temperature with an appropriate gradient (e.g., start at 100°C for 2 minutes, then ramp to 260°C).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 30-300).

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time of this compound.

    • Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purity assessment of this compound. Reversed-phase HPLC is commonly used for this purpose.

Quantitative Data Summary
ParameterValue
Purity (Assay) Typically ≥ 96%[4][5]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

  • C18 reversed-phase HPLC column (e.g., Newcrom R1)[6]

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[6]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate.

    • Set the UV detector to a wavelength where this compound has strong absorbance.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

  • Purity Calculation:

    • Calculate the purity of this compound by dividing the peak area of the main component by the total area of all peaks.

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information of this compound in its crystalline form, including bond lengths, bond angles, and crystal packing. This technique has been successfully applied to derivatives like 5-hydroxymethylpyrimidines.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal structure of this compound.

Materials:

  • High-purity this compound

  • Suitable solvent for crystallization (e.g., methanol, acetone)

  • Crystallization vials

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution.[7]

    • Crystals should be well-formed, transparent, and of an appropriate size (typically < 0.5 mm in all dimensions).

  • Crystal Mounting:

    • Carefully select and mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Collect X-ray diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.[1]

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.[1]

Application in Biological Systems: Pyrimidine Metabolism

This compound is structurally related to thymine, one of the four main nucleobases in DNA. Understanding the metabolic pathways of pyrimidines is crucial in drug development, especially in cancer research where fluoropyrimidines like 5-fluorouracil are used as anticancer agents.[8][9][10] The catabolism of pyrimidines ultimately leads to the formation of β-alanine, ammonia, and carbon dioxide.

Pyrimidine Catabolic Pathway

cluster_pathway Pyrimidine Catabolism Thymine Thymine (5-Methyluracil) Dihydrouracil Dihydrothymine Thymine->Dihydrouracil Dihydropyrimidine Dehydrogenase Beta_Ureidoisobutyrate β-Ureidoisobutyrate Dihydrouracil->Beta_Ureidoisobutyrate Dihydropyrimidinase Beta_Aminoisobutyrate β-Aminoisobutyrate Beta_Ureidoisobutyrate->Beta_Aminoisobutyrate β-Ureidopropionase Final_Products Methylmalonate Semialdehyde Beta_Aminoisobutyrate->Final_Products Transamination

References

Application Notes and Protocols for the Analysis of 5-Methylpyrimidine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 5-methylpyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed protocols and data interpretation are included to facilitate the structural elucidation and characterization of this important heterocyclic compound.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (δ) ppmMultiplicity
H-29.13s
H-4, H-68.65s
-CH₃2.40s

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound [1][2][3]

CarbonChemical Shift (δ) ppm
C-2158.98
C-4, C-6156.69
C-5136.24
-CH₃17.17

Note: Data acquired in CDCl₃. Chemical shifts can vary with different solvents.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.[5][6] The compound has a molecular weight of 94.11 g/mol .[7][8][9]

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a common technique for the analysis of volatile compounds like this compound. The resulting mass spectrum displays the molecular ion and various fragment ions.

Table 3: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
94100[M]⁺ (Molecular Ion)
9350[M-H]⁺
6730[M-HCN]⁺
6625[C₄H₄N]⁺
5215[C₃H₂N]⁺
4020[C₂H₂N]⁺

Experimental Protocols

NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Fourier Transform G->I H->I J Phase and baseline correction I->J K Calibrate chemical shifts J->K L Integrate peaks (¹H) K->L

Caption: Workflow for NMR analysis of this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ¹³C.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

GC-MS Sample Preparation and Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like this compound.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of This compound in a volatile solvent (e.g., DCM or Ether) B Transfer to a GC vial A->B C Inject sample into GC-MS system B->C D Separation on GC column C->D E Ionization (EI) and mass analysis (MS) D->E F Obtain Total Ion Chromatogram (TIC) E->F G Extract mass spectrum of the peak of interest F->G H Identify molecular ion and fragment peaks G->H I Compare with spectral libraries (e.g., NIST) H->I

Caption: Workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane (DCM) or diethyl ether.

    • Transfer the solution to a 2 mL GC vial with a septum cap.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Set the injector temperature to 250°C and the transfer line to 280°C.

    • Use helium as the carrier gas with a constant flow rate.

    • Set the mass spectrometer to scan a mass range of m/z 40-200.

  • Data Acquisition:

    • Inject 1 µL of the sample into the GC-MS system.

    • The compound will be separated from the solvent and any impurities on the GC column.

    • As this compound elutes from the column, it will be ionized (typically by electron ionization at 70 eV) and the resulting ions will be detected by the mass spectrometer.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.[8]

Fragmentation Pathway of this compound

The fragmentation of this compound in an EI-MS is initiated by the removal of an electron to form the molecular ion (m/z 94). Subsequent fragmentation provides structural information.

Fragmentation_Pathway cluster_frags Fragmentation M This compound [C₅H₆N₂]⁺˙ m/z = 94 F1 [M-H]⁺ [C₅H₅N₂]⁺ m/z = 93 M->F1 - H• F2 [M-HCN]⁺˙ [C₄H₅N]⁺˙ m/z = 67 M->F2 - HCN F3 [C₄H₄N]⁺ m/z = 66 F2->F3 - H• F4 [C₃H₂N]⁺ m/z = 52 F2->F4 - CH₃• F5 [C₂H₂N]⁺ m/z = 40 F3->F5 - C₂H₂

Caption: Proposed fragmentation pathway for this compound.

Pathway Description:

  • Formation of the Molecular Ion: this compound is ionized to form the molecular ion [C₅H₆N₂]⁺˙ at m/z 94.

  • Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical to form the [M-H]⁺ ion at m/z 93.

  • Loss of Hydrogen Cyanide: A characteristic fragmentation for pyrimidines is the loss of a neutral hydrogen cyanide (HCN) molecule, leading to the fragment ion at m/z 67.

  • Further Fragmentation: The ion at m/z 67 can then lose a hydrogen radical to form the ion at m/z 66. Subsequent fragmentations can lead to smaller ions such as those observed at m/z 52 and 40 through various bond cleavages and rearrangements.

References

Application Notes and Protocols for Sonogashira Coupling with 5-Halopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry and materials science.[2] Pyrimidine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds, including many approved drugs. The introduction of an alkynyl moiety at the C-5 position of the pyrimidine ring via Sonogashira coupling provides a valuable strategy for the synthesis of novel compounds with potential therapeutic applications. This document provides a detailed experimental protocol and a summary of reaction conditions for the Sonogashira coupling of 5-halopyrimidines.

Data Presentation: Sonogashira Coupling of 5-Halopyrimidines and Analogs

The following table summarizes representative yields for the Sonogashira coupling of various 5-halopyrimidines and structurally related 5-halopyridines with a range of terminal alkynes. The reactivity of the C-X bond generally follows the trend I > Br > Cl.[1]

5-Halo-pyrimidine/pyridine DerivativeAlkyneCatalyst SystemSolvent / BaseTemp. (°C)Time (h)Yield (%)Reference
2-Benzyloxy-5-bromopyrimidineVarious aryl and aliphatic alkynesPdCl₂(PPh₃)₂ / CuITHF / Et₂NH60-85-94[3]
5-Iodo-2'-deoxyuridinePropargylaminePd(OAc)₂ / TXPTS / CuIAqueousRT-Good[4]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuITHF / Et₃NRT1625[5]
6-Bromo-3-fluoro-2-cyanopyridineCyclohexylacetylenePd(PPh₃)₄ / CuITHF / Et₃NRT1693[5]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-methylbenzenePd(PPh₃)₄ / CuITHF / Et₃NRT1685[5]
6-Bromo-3-fluoro-2-cyanopyridine3,3-Dimethyl-1-butynePd(PPh₃)₄ / CuITHF / Et₃NRT1690[5]
6-Bromo-3-fluoro-2-cyanopyridine4-EthynylpyridinePd(PPh₃)₄ / CuITHF / Et₃NRT1664[5]
6-Bromo-3-fluoro-2-cyanopyridine4-EthynylmorpholinePd(PPh₃)₄ / CuITHF / Et₃NRT1643[5]
6-Bromo-3-fluoro-2-cyanopyridineN-(4-ethynylphenyl)acetamidePd(PPh₃)₄ / CuITHF / Et₃NRT1697[5]
5-Iodopyridine derivativeVarious terminal alkynesPdCl₂(PPh₃)₂ / CuIDMF / Et₃N65-71-95[6]

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine 5-Halopyrimidine, Alkyne, Base, and Solvent inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert 1. catalysts Add Pd Catalyst and CuI Co-catalyst inert->catalysts 2. stir Stir at Specified Temperature catalysts->stir 3. monitor Monitor Progress (TLC, GC-MS, LC-MS) stir->monitor 4. quench Quench Reaction monitor->quench 5. extract Solvent Extraction quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by Column Chromatography concentrate->purify 9. characterize Characterize Product (NMR, MS, etc.) purify->characterize 10.

Caption: General workflow for the Sonogashira coupling of 5-halopyrimidines.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Halopyrimidine (e.g., 5-bromopyrimidine or 5-iodopyrimidine) (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Anhydrous solvent (e.g., THF, DMF, Dioxane)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2-3 equiv)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 5-halopyrimidine (1.0 equiv), the terminal alkyne (1.2 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv) via syringe.

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (5 mol%). The mixture may change color upon addition of the catalysts.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynylpyrimidine.

  • Characterization: Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, and mass spectrometry).

References

Application of 5-Methylpyrimidine in the Synthesis of Agrochemicals: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine serves as a crucial heterocyclic building block in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. Its substituted derivatives are key intermediates in the production of commercially significant compounds. The pyrimidine core is favored in agrochemical design due to its versatile reactivity, allowing for the introduction of various functional groups that modulate biological activity, selectivity, and environmental persistence. This document provides detailed application notes and experimental protocols for the synthesis of representative agrochemicals derived from this compound, supported by quantitative data and visual workflows.

Application in Herbicide Synthesis: Sulfonylureas

Substituted 2-aminopyrimidines, which can be derived from this compound precursors, are fundamental to the synthesis of many sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates, broad weed control spectrum, and good crop selectivity. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine: A Key Intermediate for Sulfosulfuron

One of the key intermediates in the synthesis of sulfonylurea herbicides like sulfosulfuron is 2-amino-4-methoxy-6-methylpyrimidine. A common industrial synthesis route starts from guanidine nitrate and diethyl malonate.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • Reaction Setup: In a 500 mL four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1-1.5:1.

  • Solvent Addition: Add 5-40 mL of anhydrous methanol to the flask and stir to form a homogeneous solution.

  • Base Addition: While maintaining the temperature at 40-60°C, slowly add liquid sodium methoxide to the reaction mixture.

  • Reflux: Heat the mixture to 68°C and reflux for 3.5 hours.

  • Work-up: After the reaction is complete, distill off the methanol. The remaining white solid is 2-amino-4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

  • Reaction Setup: Place 25.4 g of 2-amino-4,6-dihydroxypyrimidine in a 150 mL autoclave.

  • Reagent Addition: Add 72 g of dimethyl carbonate (molar ratio of 1:4 to the pyrimidine) and 1.27 g of hydrotalcite catalyst (5 wt% of the pyrimidine).

  • Reaction: Heat the autoclave to 140°C and maintain for 8 hours.

  • Purification: After cooling, remove the insoluble solids by suction filtration. The filtrate is then distilled under reduced pressure (0.05 atm at 40°C) to yield the crude product. Recrystallization from ethyl acetate at 70-90°C for 30 minutes, followed by cooling, filtration, and drying, yields the pure 2-amino-4,6-dimethoxypyrimidine[1].

Quantitative Data

Intermediate/ProductStarting MaterialsMolar RatioCatalystReaction ConditionsYieldPurity
2-Amino-4,6-dihydroxypyrimidineGuanidine nitrate, Diethyl malonate, Sodium methoxide1-1.5:1 (Guanidine:Ester)-68°C, 3.5 hHigh-
2-Amino-4,6-dimethoxypyrimidine2-Amino-4,6-dihydroxypyrimidine, Dimethyl carbonate1:4Hydrotalcite140°C, 8 h57%>99%

Synthesis Pathway for 2-Amino-4,6-dimethoxypyrimidine

G cluster_0 Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine cluster_1 Step 2: Methylation Guanidine nitrate Guanidine nitrate Reaction1 Cyclization/ Hydrolysis Guanidine nitrate->Reaction1 Diethyl malonate Diethyl malonate Diethyl malonate->Reaction1 Sodium methoxide Sodium methoxide Sodium methoxide->Reaction1 Intermediate1 2-Amino-4,6-dihydroxypyrimidine Reaction1->Intermediate1 Intermediate1_ref 2-Amino-4,6-dihydroxypyrimidine Reaction2 Methylation Intermediate1_ref->Reaction2 Dimethyl carbonate Dimethyl carbonate Dimethyl carbonate->Reaction2 Hydrotalcite Hydrotalcite Hydrotalcite->Reaction2 FinalProduct 2-Amino-4,6-dimethoxypyrimidine Reaction2->FinalProduct

Caption: Synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Application in Fungicide Synthesis: Flucytosine

5-Fluorocytosine (Flucytosine) is a fluorinated pyrimidine analog used as an antifungal medication. Its synthesis often starts from 5-fluorouracil, a derivative that can be conceptually linked back to a pyrimidine scaffold.

Synthesis of Flucytosine from 5-Fluorouracil

A common laboratory and industrial synthesis of flucytosine involves the chlorination of 5-fluorouracil followed by amination and hydrolysis.

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoropyrimidine

  • Reaction Setup: In a suitable reaction vessel, combine 5-fluorouracil with phosphorus oxychloride and dimethylaniline.

  • Reaction: The reaction proceeds to yield 2,4-dichloro-5-fluoropyrimidine.

  • Purification: The product is typically purified by distillation[2].

Experimental Protocol: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine

  • Amination: React the 2,4-dichloro-5-fluoropyrimidine with aqueous ammonia. This selectively substitutes the chlorine at the 4-position[2].

Experimental Protocol: Synthesis of 5-Fluorocytosine

  • Hydrolysis: The resulting 4-amino-2-chloro-5-fluoropyrimidine is hydrolyzed in a solution of hydrochloric acid to replace the remaining chlorine atom with a hydroxyl group, which tautomerizes to the more stable amide form, yielding 5-fluorocytosine[2].

  • Alternative Hydrolysis: An alternative method involves stirring 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% aqueous hydrochloric acid at 50°C for 2 hours. After cooling, the mixture is neutralized with 33% aqueous ammonia solution, diluted with 100 ml of ethanol, and further treated with 20 ml of 33% aqueous ammonia, followed by stirring at room temperature for 2 hours.

  • Work-up and Purification: The mixture is concentrated in vacuo, the residue is taken up in 60 ml of water, and the solid product is filtered, washed with water, and dried[2].

Quantitative Data

ProductStarting MaterialKey ReagentsReaction ConditionsYieldPurity/Melting Point
5-Fluorocytosine2,5-difluoro-4-chloropyrimidineHCl, NH4OH, Ethanol50°C, 2h; then RT, 2h98.1%294-296°C[2]

Synthesis Pathway for Flucytosine

G 5-Fluorouracil 5-Fluorouracil Intermediate1 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil->Intermediate1 Chlorination POCl3_DMA POCl3, Dimethylaniline Intermediate2 4-amino-2-chloro-5-fluoropyrimidine Intermediate1->Intermediate2 Amination Ammonia Ammonia Flucytosine 5-Fluorocytosine Intermediate2->Flucytosine Hydrolysis HCl HCl

Caption: Synthesis of Flucytosine from 5-Fluorouracil.

Application in Fungicide Synthesis: Pyrimethanil Analogues

Pyrimethanil is an anilinopyrimidine fungicide used to control a variety of plant diseases. The synthesis of pyrimethanil and its analogues often involves the condensation of a substituted aniline with a pyrimidine derivative.

General Synthesis of N-phenylpyrimidin-4-amine Derivatives

Experimental Protocol: Synthesis of 4-chloro-2-isopropyl-6-methylpyrimidine

  • Reaction Setup: To a 100 mL flask, add 1.52 g (10 mmol) of 6-hydroxy-2-isopropyl-4-methylpyrimidine.

  • Chlorination: Add 15 mL of POCl₃ and stir the mixture at 70°C for 2 hours.

  • Work-up: Distill off the excess POCl₃. Redissolve the residue in 200 mL of ethyl acetate and pour the solution into 200 mL of ice water. Neutralize to pH 7 with Na₂CO₃ powder.

  • Extraction and Purification: Separate the ethyl acetate layer, wash twice with water, dry over anhydrous MgSO₄, and concentrate to obtain the product[3].

Experimental Protocol: Synthesis of 2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine (A Pyrimethanil Analogue)

  • Reaction Setup: In a suitable flask, mix 0.34 g (2 mmol) of 4-chloro-2-isopropyl-6-methylpyrimidine with 0.28 g (3 mmol) of aniline in 10 mL of DMF.

  • Reaction: Stir the mixture at approximately 90°C for 2 hours.

  • Work-up: After cooling to room temperature, add 200 mL of water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, concentrate, and purify the residue by silica gel column chromatography to yield the final product[3].

Quantitative Data

ProductStarting MaterialsSolventReaction ConditionsYieldPurity/Melting Point
2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine4-chloro-2-isopropyl-6-methylpyrimidine, AnilineDMF90°C, 2 h79%80-81°C[3]

Synthesis of a Pyrimethanil Analogue

G Hydroxy-pyrimidine 6-hydroxy-2-isopropyl- 4-methylpyrimidine Chloro-pyrimidine 4-chloro-2-isopropyl- 6-methylpyrimidine Hydroxy-pyrimidine->Chloro-pyrimidine Chlorination POCl3 POCl3 FinalProduct 2-Isopropyl-6-methyl- N-phenylpyrimidin-4-amine Chloro-pyrimidine->FinalProduct Nucleophilic Substitution Aniline Aniline

Caption: Synthesis of a Pyrimethanil Analogue.

Conclusion

This compound and its derivatives are indispensable precursors in the agrochemical industry. The synthetic routes outlined in these application notes demonstrate the versatility of the pyrimidine core in constructing complex and highly active herbicidal and fungicidal molecules. The provided protocols, while based on published literature, may require optimization for specific laboratory conditions and scaling purposes. Researchers are encouraged to consult the primary literature for further details on reaction optimization, safety precautions, and analytical characterization. The continued exploration of pyrimidine chemistry is expected to yield novel agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in pyrimidine synthesis and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many pyrimidine syntheses require heating, with optimal temperatures often between 80°C and 100°C. However, this is highly dependent on the specific substrates.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

  • Catalyst Inefficiency: The choice of catalyst is crucial. While strong acids like HCl have been traditionally used, they can lead to side reactions.[1] Milder Lewis acids or solid acid catalysts have been shown to significantly improve yields and simplify the workup process.[1] Ensure your catalyst is active, and if you are using a reusable one, it may require regeneration.[2]

  • Purity of Reactants: Impurities in your starting materials can inhibit the reaction.[2] Ensure all reactants are of high purity.

  • Reactant Stoichiometry: The ratio of the reactants can significantly affect the yield. A slight excess of one component, such as urea or thiourea in the Biginelli reaction, is often employed to drive the reaction to completion.[1]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side reactions can significantly reduce your yield and complicate purification. Common side reactions in pyrimidine synthesis include:

  • Knoevenagel Condensation: This can occur between an aldehyde and a β-ketoester, leading to byproducts that may not cyclize correctly.[3] The choice of catalyst plays a pivotal role in minimizing this side reaction.[3]

  • Hantzsch Dihydropyridine Formation: This can be a competing reaction, especially when ammonia or an ammonium salt is present.[3] To avoid this, ensure the purity of your urea and avoid ammonium-based catalysts if possible.[3]

  • Self-Condensation of Reactants: Aldehydes, particularly aliphatic ones, can undergo self-condensation.[3]

  • Oxidation of Dihydropyrimidine Products: The desired dihydropyrimidine product can be susceptible to oxidation, especially under harsh reaction conditions or during workup.[3]

To minimize these, carefully control reaction conditions, especially temperature, and consider using milder catalysts.[2][3]

Q3: What are the best practices for purifying this compound?

A3: The purification method will depend on the physical state of your product and the nature of the impurities.

  • Recrystallization: This is an effective method for solid products.[2][4] Choosing a suitable solvent system is key to obtaining high purity crystals.

  • Column Chromatography: This is a common and effective method for purifying both solid and liquid products.[2] Selecting the right solvent system (eluent) is crucial for good separation.[5]

  • Extraction: Liquid-liquid extraction can be used to remove impurities or to isolate the desired product from the reaction mixture.[4][5]

  • Distillation: For volatile liquid products, distillation can be an effective purification technique.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Causes Recommended Solutions
Low to No Product Yield Incomplete reaction.Increase reaction time or temperature. Consider using microwave irradiation to accelerate the reaction.[3]
Inefficient catalyst.Screen different catalysts (e.g., Lewis acids, solid acids).[1][5] Optimize catalyst loading.[5]
Poor quality of starting materials.Use high-purity reagents.[2]
Incorrect stoichiometry.Experiment with varying the molar ratios of your reactants.[1]
Formation of Multiple Products/Byproducts Side reactions (e.g., Knoevenagel, Hantzsch).Optimize reaction temperature; lower temperatures can reduce side reactions.[2] Use milder catalysts.[3]
Impure starting materials.Purify starting materials before use.
Reaction conditions too harsh.Avoid strong acids and high temperatures for extended periods.[1][3]
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.If your product is water-soluble, check the aqueous layer after extraction.[6]
Product decomposes during purification.Use milder purification techniques. Avoid exposure to strong acids or bases if your product is sensitive.[6]
Ineffective purification method.Try alternative purification methods such as recrystallization, column chromatography, or distillation.[2][4]
Reaction Fails to Go to Completion Insufficient reaction time or temperature.Monitor the reaction by TLC to determine the optimal endpoint.[2] Gradually increase the temperature.
Catalyst deactivation.Ensure anhydrous conditions if using a moisture-sensitive catalyst.[3][5]

Experimental Protocols

General Protocol for Pyrimidine Synthesis from 1,3-Dicarbonyl Compounds and Amidines

This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).[2]

  • Addition of Base: Under a nitrogen atmosphere, add a base (e.g., a solution of sodium ethoxide in ethanol, 1.1 equivalents) dropwise to the stirred mixture.[2]

  • Addition of Amidine: Add the amidine hydrochloride (1 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. Reaction times can range from a few hours to overnight.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) if necessary.[2]

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

low_yield_troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_temp_time Optimize Temperature & Reaction Time check_conditions->optimize_temp_time purify_reagents Purify Starting Materials check_reagents->purify_reagents adjust_stoichiometry Adjust Reactant Ratios check_reagents->adjust_stoichiometry screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts monitor_tlc Monitor by TLC optimize_temp_time->monitor_tlc end Improved Yield purify_reagents->end screen_catalysts->end monitor_tlc->end adjust_stoichiometry->end

Caption: Troubleshooting workflow for low yield.

General Pyrimidine Synthesis Workflow

This diagram outlines the general steps for the synthesis of pyrimidines.

pyrimidine_synthesis_workflow start Start reagents Combine Reactants (1,3-Dicarbonyl, Amidine, Solvent) start->reagents base_addition Add Base reagents->base_addition reaction Heat to Reflux (Monitor by TLC) base_addition->reaction workup Cool & Neutralize reaction->workup purification Purify Product (Chromatography/Recrystallization) workup->purification end Final Product purification->end

Caption: General pyrimidine synthesis workflow.

References

troubleshooting side reactions in 5-Methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methylpyrimidine Synthesis

This guide provides troubleshooting assistance for common issues encountered during the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Biginelli-type reaction for this compound synthesis has a low yield. What are the common side reactions I should investigate?

A1: The Biginelli reaction, a common method for pyrimidine synthesis, can be prone to several side reactions that reduce the yield of the desired this compound. The most prevalent issues include:

  • Knoevenagel Condensation: A reaction between the aldehyde and the β-ketoester can form an α,β-unsaturated dicarbonyl compound which may polymerize or fail to cyclize.[1]

  • Hantzsch Dihydropyridine Formation: If ammonia or ammonium salts are present, a competing Hantzsch pyridine synthesis can occur, leading to dihydropyridine byproducts.[1]

  • Michael Addition Side Products: The enolate of the β-ketoester can react with the Knoevenagel condensation product, forming open-chain adducts that do not cyclize.[1]

  • Self-Condensation of Reactants: Aldehydes can undergo self-condensation (aldol reaction), especially under the acidic or basic conditions of the reaction.[1]

Q2: I am observing an impurity with a mass corresponding to an additional methyl group. What could be the cause?

A2: Over-methylation is a possible side reaction, particularly if your synthesis route involves a methylation step. This can occur if the reaction conditions are too harsh or if there is an excess of the methylating agent. For example, when using methyl iodide for direct methylation, careful control of stoichiometry and temperature is crucial to prevent the formation of undesired methylated byproducts.[2]

Q3: My synthesis involves a 2-chloropyrimidine intermediate. What side reactions are common when introducing a hydrazine group?

A3: When reacting 2-chloropyrimidines with hydrazine, an intramolecular cyclization between the newly introduced hydrazine fragment and a neighboring cyano group can occur, especially under harsh conditions like prolonged heating. This side reaction leads to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridines instead of the desired 2-hydrazinylpyrimidine.[3] In many cases, this cyclized product may even become the sole product isolated.[3]

Q4: How can I purify my crude this compound product to remove common impurities?

A4: The appropriate purification method depends on the nature of the impurities. Common techniques include:

  • Silica Gel Column Chromatography: This is a highly effective method for separating the target compound from byproducts and unreacted starting materials.[2] It is frequently used for isolating pyrimidine derivatives.[4]

  • Recrystallization: This technique is useful for removing impurities when the desired product is a solid. Recrystallization from a suitable solvent system, such as ethanol/water mixtures, can significantly improve purity.[1][4]

  • Aqueous Workup: After the reaction, washing the reaction mixture with water or a basic solution (like aqueous NaOH) can help remove acidic or water-soluble impurities before extraction with an organic solvent.[5]

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various synthetic and purification protocols.

Table 1: Influence of Purification Method on Final Yield

ProductStarting MaterialPurification MethodReported YieldReference
5-Methyl-2'-deoxyuridine5-Hydroxymethyl derivativeSilica Gel Chromatography54-69%[2]
5-Methyl-2'-dCLabeled ThymidineSilica Gel Chromatography58-66%[2]
2-Hydroxy-5-methylpyridine2-Amino-5-methylpyridineRecrystallization (EtOAc)61%[5]

Table 2: Troubleshooting Guide for Common Synthesis Issues

Issue ObservedPotential CauseRecommended ActionExpected OutcomeReference
Low Yield / Incomplete ReactionInsufficient reaction time or temperature.Increase reaction time/temperature; consider microwave irradiation.Drive reaction to completion and improve yield.[1]
Knoevenagel ByproductsCatalyst choice (e.g., strong Brønsted acids).Use a milder catalyst (e.g., ZnCl₂) and optimize loading.Reduced formation of α,β-unsaturated byproducts.[1]
Hantzsch-type ByproductsPresence of ammonium-based catalysts.Ensure purity of urea; avoid ammonium catalysts if possible.Minimized formation of dihydropyridine impurities.[1]
Product DecompositionExcessively high temperatures or harsh workup.Avoid high heat; use a milder workup procedure.Increased isolated yield of the pure product.[1]

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for purifying this compound derivatives based on common laboratory practices.[2]

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a residue. Dissolve this residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the solvent system can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound derivative.

Protocol 2: Minimizing Knoevenagel Condensation in a Biginelli-type Reaction

This protocol provides a method to favor the desired pyrimidine product over the Knoevenagel condensation byproduct.[1]

  • Reagent Setup: In a round-bottom flask, combine the β-ketoester (1 eq.), the aldehyde (1.2 eq.), and urea or thiourea (1.5 eq.).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a mild Lewis acid catalyst such as Zinc Chloride (ZnCl₂, 0.1 eq.). Ensure all reagents and the reaction setup are dry to prevent catalyst deactivation.

  • Reaction: Stir the mixture at a controlled temperature (e.g., reflux).

  • Monitoring: Monitor the reaction progress by TLC. The goal is to find the point where the starting materials are consumed but before significant byproduct formation occurs. This is typically within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid product and wash it with cold water. Further purify by recrystallization from a solvent like ethanol.

Visual Guides

Diagram 1: General Synthesis Pathway for Pyrimidine Ring Formation

G cluster_reactants Reactants Amidine Amidine Source (e.g., Urea, Guanidine) Condensation Cyclocondensation Amidine->Condensation N-C-N fragment Dicarbonyl 1,3-Bifunctional Three-Carbon Fragment Dicarbonyl->Condensation C-C-C fragment Product This compound Ring System Condensation->Product

Caption: General pathway for pyrimidine synthesis from N-C-N and C-C-C fragments.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G cluster_outcomes Analysis Results cluster_solutions Corrective Actions Start Low Yield Observed Analyze Analyze Crude Product (TLC, NMR, GC-MS) Start->Analyze Unreacted Significant Unreacted Starting Material Analyze->Unreacted Incomplete Reaction Byproducts Presence of Major Side Products Analyze->Byproducts Side Reaction Decomposition Complex Mixture / Baseline on TLC Analyze->Decomposition Degradation Sol_Unreacted Increase Reaction Time or Temperature Unreacted->Sol_Unreacted Sol_Byproducts Optimize Conditions: - Change Catalyst - Adjust Stoichiometry - Lower Temperature Byproducts->Sol_Byproducts Sol_Decomposition Use Milder Conditions (Temp, Reagents, Workup) Decomposition->Sol_Decomposition

Caption: A decision tree for troubleshooting the root cause of low product yield.

Diagram 3: Competing Reaction Pathways in Biginelli Synthesis

G Reactants β-Ketoester + Aldehyde + Urea Main_Product Desired Dihydropyrimidine Reactants->Main_Product Desired Pathway (Optimized Catalyst) Side_Product1 Knoevenagel Adduct (α,β-unsaturated) Reactants->Side_Product1 Side Reaction (Strong Acid) Side_Product2 Hantzsch Dihydropyridine Reactants->Side_Product2 Side Reaction (Ammonia Present) Side_Product3 Michael Adduct (Open-Chain) Side_Product1->Side_Product3 Side Reaction (Michael Addition)

Caption: Key competing side reactions in the Biginelli synthesis of pyrimidines.

References

Technical Support Center: Optimization of Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in pyrimidine derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrimidine derivatives?

A1: Pyrimidine and its derivatives are typically synthesized via cyclization reactions. Prominent methods include the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea.[1][2][3][4][5] Other significant methods involve the condensation of compounds with an N-C-N moiety with 1,3-dicarbonyl compounds.[6] Transition metal-catalyzed reactions have also become increasingly important for synthesizing and functionalizing pyrimidines.[7]

Q2: I'm observing a very low yield in my pyrimidine synthesis. What are the most probable causes?

A2: Low yields are a frequent issue, especially in multicomponent reactions like the Biginelli reaction.[1][8] Key contributing factors can include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield.[1][6] Each reaction has an optimal set of conditions that may require empirical determination.

  • Catalyst Inefficiency: The choice and activity of the catalyst are crucial. For instance, in the Biginelli reaction, various Lewis and Brønsted acids are used to improve yields.[5][9] Reusable catalysts might need regeneration.[6]

  • Purity of Starting Materials: Impurities in reactants can inhibit the reaction or lead to unwanted side products.[6][10] Ensure all starting materials are of high purity and are properly dried, as moisture can be detrimental in many cases.[10][11]

  • Incomplete Reactions: The reaction may not have reached completion. Progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][10]

Q3: How can I manage the formation of side products in my reaction?

A3: Side product formation can be minimized by carefully controlling reaction conditions. For example, in the Biginelli reaction, a common byproduct is a Hantzsch-type 1,4-dihydropyridine.[6] To suppress this:

  • Control Temperature: Lowering the reaction temperature can disfavor the Hantzsch pathway.[6]

  • Catalyst Selection: The choice of catalyst can selectively favor the desired Biginelli pathway.[6]

  • Stoichiometry and Order of Addition: Using a slight excess of urea and adding it last can sometimes minimize its decomposition and subsequent side reactions.[6][11]

  • Anhydrous Conditions: In reactions like the Pinner synthesis, strictly anhydrous conditions are necessary to prevent hydrolysis of intermediates.[6][11]

Q4: What are the best practices for purifying pyrimidine derivatives?

A4: Purification can be challenging due to byproducts with similar polarities to the desired product.

  • Recrystallization: This is often the most effective method for removing impurities like N-acylureas.[6] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[12] Common solvents include ethanol and isopropanol.[12]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[12] Optimization of the eluent system using TLC is recommended prior to running the column.[12] For polar compounds that exhibit tailing, adding a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve peak shape.[13]

Troubleshooting Guides

Issue 1: Low Yield in the Biginelli Reaction
Possible Cause Solution Citation
Catalyst Inefficiency Ensure the catalyst is active. For reusable catalysts, regeneration may be necessary. For Brønsted acids like HCl, verify the concentration.[6]
Suboptimal Temperature The reaction may need a moderate increase in temperature to proceed to completion. Conversely, high temperatures can favor side reactions.[6]
Insufficient Reaction Time Monitor the reaction's progress using TLC. Some reactions require longer times to complete.[6]
Poor Reactant Purity Use high-purity starting materials (aldehyde, β-ketoester, urea). Impurities can inhibit the reaction.[6]
Inappropriate Solvent While ethanol is common, other solvents or solvent-free conditions might improve yields for specific substrates.[6]
Issue 2: Side Product Formation (e.g., Knoevenagel Adduct)
Possible Cause Solution Citation
Competing Reaction Pathways Alter the stoichiometry by using a slight excess of urea (1.2-1.5 equivalents) to favor the desired pathway.[11]
Reaction Conditions Modify the catalyst or solvent system to selectively enhance the rate of the Biginelli reaction over the Knoevenagel condensation.[11]
Issue 3: Challenges in Suzuki Coupling for Pyrimidine Functionalization
Possible Cause Solution Citation
Catalyst Deactivation Use robust catalytic systems, especially for heteroaryl chlorides. Air-stable palladium(II) pre-catalysts can be highly effective.[14]
Poor Ligand Choice For electron-rich heteroaryl chlorides, use electron-rich and bulky phosphine ligands like P(t-Bu)3 to promote higher yields.[14]
Ineffective Base The choice of base is critical. Stronger bases like K3PO4 or Cs2CO3 are often effective in challenging coupling reactions.[14][15]
Oxygen Contamination Ensure an oxygen-free atmosphere by thoroughly evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen).[14]

Data Presentation: Optimization of Reaction Conditions

Table 1: Effect of Catalyst on Biginelli Reaction Yield
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Uncatalyzed-EthanolReflux1845
Yb(OTf)310None1000.595
InCl315AcetonitrileReflux892
LiClO420None951.591
Sulfated Zirconia50 mgEthanol602-4>90

Conditions: Based on typical literature procedures for the reaction of benzaldehyde, ethyl acetoacetate, and urea.[3][6]

Table 2: Optimization of Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
Palladium Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh3)4 (5)K3PO41,4-Dioxane70-80Good
Pd(PPh3)4 (5)K2CO31,4-Dioxane70-80Moderate
Pd(PPh3)4 (5)Cs2CO3Toluene70-80Low

Data compiled from studies on the arylation of halogenated pyrimidines.[15][16]

Experimental Protocols

General Protocol for the Biginelli Reaction
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2-1.5 mmol).[6][11]

  • Catalyst and Solvent: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid).[6]

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60°C or reflux).[6]

  • Monitoring: Monitor the reaction's progress by TLC.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.[6]

  • Purification: Wash the solid product with a cold solvent (e.g., ethanol) and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.[6]

General Protocol for Suzuki Cross-Coupling
  • Inert Atmosphere Setup: To a dry Schlenk flask, add the chloropyrimidine derivative, the boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[14]

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[14]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand. Then, add the degassed anhydrous solvent via syringe.[14]

  • Reaction: Heat the sealed flask in a preheated oil bath (typically 80-110 °C) with stirring.[14]

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.[14]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na2SO4).[14]

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography.[14]

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield in Pyrimidine Synthesis check_purity Check Purity of Starting Materials start->check_purity Impure? check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions Conditions Suboptimal? check_catalyst Evaluate Catalyst Activity start->check_catalyst Catalyst Inactive? monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction Incomplete Reaction? check_purity->start Purify & Retry optimize_conditions Optimize Temp/Time check_conditions->optimize_conditions screen_catalysts Screen Catalysts/Ligands check_catalyst->screen_catalysts monitor_reaction->optimize_conditions success Improved Yield optimize_conditions->success failure Persistent Low Yield (Re-evaluate Synthetic Route) optimize_conditions->failure screen_solvents Screen Solvents screen_solvents->success screen_solvents->failure screen_catalysts->success screen_catalysts->failure adjust_stoichiometry Adjust Stoichiometry adjust_stoichiometry->success adjust_stoichiometry->failure

Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.

G cluster_pathways Reaction Pathways aldehyde Aldehyde iminium Acyliminium Ion Intermediate aldehyde->iminium hantzsch_intermediate Hantzsch-type Intermediate aldehyde->hantzsch_intermediate ketoester β-Ketoester ketoester->iminium Nucleophilic Attack ketoester->hantzsch_intermediate 2 equivalents urea Urea urea->iminium urea->hantzsch_intermediate Decomposes to Ammonia biginelli_product Desired Dihydropyrimidinone (Biginelli Product) iminium->biginelli_product Cyclization & Dehydration hantzsch_product Dihydropyridine Byproduct (Hantzsch Product) hantzsch_intermediate->hantzsch_product Cyclization

Caption: Competing reaction pathways in the Biginelli synthesis.

References

Technical Support Center: Purification of 5-Methylpyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-methylpyrimidine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound to consider for recrystallization?

A1: this compound has a low melting point, reported to be between 28°C and 37°C.[1][2] This is a crucial factor, as it increases the likelihood of the compound "oiling out" during the cooling phase instead of forming crystals.[3] The compound is soluble in various organic solvents, including chloroform, ether, ethyl acetate, toluene, water, and alcohols.[3][4][5][6][7][8]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good solvent should dissolve this compound completely when hot but poorly when cold. Given its solubility profile, a range of solvents can be tested.[9] A mixed-solvent system is often effective for low-melting-point compounds.[2] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" anti-solvent (in which it is poorly soluble) until the solution becomes turbid.

Q3: My purified this compound has a low melting point and appears as a liquid or waxy solid at room temperature. Is this normal?

A3: Yes, this is expected. With a melting point as low as 28°C, purified this compound may exist as a liquid or a low-melting solid, especially if the ambient laboratory temperature is warm.[4] For long-term storage, it is recommended to keep it at -20°C.[4][7]

Q4: Can I use activated charcoal to remove colored impurities?

A4: Yes, if your solution of this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities.[1] However, use it sparingly, as excessive amounts can adsorb your product and reduce the final yield.[1]

Troubleshooting Guide

Problem 1: The this compound is "oiling out" instead of forming crystals.

This is the most common issue for low-melting-point compounds and occurs when the compound separates from the solution as a liquid because its melting point is below the temperature of the solution.[1][2][3]

  • Cause: The solution is supersaturated at a temperature above the compound's melting point. This can be due to a high concentration of impurities lowering the melting point or too rapid cooling.[1][2]

  • Solution 1: Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature. Allow the solution to cool much more slowly.[1][3]

  • Solution 2: Modify the Solvent System: If using a single solvent, choose one with a lower boiling point. If using a mixed-solvent system, reheat to redissolve the oil and add a little more of the "good" solvent before commencing slow cooling.[1]

  • Solution 3: Slow Cooling: Insulate the flask to ensure a very gradual temperature decrease. This provides a better opportunity for crystal lattice formation instead of liquid-liquid phase separation.[3]

  • Solution 4: Seeding: Once the solution has cooled to just above the melting point of your compound, add a seed crystal of pure this compound to encourage nucleation.

Problem 2: No crystals are forming, even after extended cooling.

  • Cause: The solution is likely not saturated, meaning too much solvent was used initially.[3] It could also be a case of supersaturation where crystal nucleation has not started.[3]

  • Solution 1: Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod.[3] If available, add a seed crystal.

  • Solution 2: Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Once the volume is reduced, allow it to cool slowly again.[3]

  • Solution 3: Use an Anti-solvent: If you are using a single-solvent system, you can cautiously add a miscible anti-solvent (a solvent in which this compound is insoluble) dropwise until the solution turns cloudy, then reheat to clarify and cool slowly.

Problem 3: The recrystallization resulted in a very low yield.

  • Cause: Several factors can lead to poor recovery. Using too much solvent is a primary cause, as a significant amount of the product will remain dissolved in the mother liquor.[3] Premature crystallization during a hot filtration step can also lead to product loss.

  • Solution 1: Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[9]

  • Solution 2: Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing in the filter.

  • Solution 3: Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) after slow cooling to room temperature to maximize the precipitation of the product before filtration.[6]

  • Solution 4: Second Crop: The mother liquor can be concentrated by boiling off some solvent to recover a second, though likely less pure, crop of crystals.

Data Presentation

Table 1: Solvent Suitability for Recrystallization of this compound

SolventTypeBoiling Point (°C)Suitability Notes
TolueneAromatic Hydrocarbon111Good solvent when hot, but its high boiling point may increase the risk of oiling out. Often used with an anti-solvent like hexane.[10]
Ethyl AcetateEster77Moderate polarity. May serve as a good single solvent or in combination with hexane.
Ethanol/WaterMixed Polar Protic78-100A common mixed-solvent system. This compound is soluble in alcohols and water.[8] Dissolve in hot ethanol and add hot water dropwise as the anti-solvent.
Diethyl EtherEther35Low boiling point is advantageous for avoiding oiling out, but its high volatility and flammability require caution. Often used for washing crystals.
HexaneAliphatic Hydrocarbon69Likely a poor solvent for this compound; primarily useful as an anti-solvent in a mixed-solvent system with a more polar solvent.

Experimental Protocols

Protocol: Mixed-Solvent Recrystallization of this compound (Toluene-Hexane System)

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot toluene (heated to near its boiling point) in small portions while stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper, filtering the solution into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: Reheat the clear solution to boiling. Slowly add hot hexane (the anti-solvent) dropwise with swirling until the solution remains faintly turbid. Add a drop or two of hot toluene to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Insulating the flask with paper towels can promote slower cooling. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely. For a low-melting solid, drying under vacuum at room temperature is preferred to avoid melting.

Mandatory Visualization

G cluster_start Start cluster_eval Evaluation cluster_outcomes Outcomes cluster_solutions Troubleshooting Steps start Crude this compound protocol Perform Recrystallization Protocol start->protocol eval Pure Crystals Formed? protocol->eval success Success: Collect & Dry Crystals eval->success Yes oil Issue: Compound Oiled Out eval->oil No no_xtal Issue: No Crystals Formed eval->no_xtal No low_yield Issue: Low Yield Observed eval->low_yield No sol_oil Reheat Solution Add More 'Good' Solvent Cool Very Slowly oil->sol_oil sol_no_xtal Reduce Solvent Volume Induce (Scratch/Seed) no_xtal->sol_no_xtal sol_low_yield Check Solvent Amount Ensure Thorough Cooling low_yield->sol_low_yield sol_oil->protocol Retry sol_no_xtal->protocol Retry sol_low_yield->success Accept Yield

Caption: Troubleshooting workflow for this compound recrystallization.

G cluster_params Key Experimental Parameters cluster_props Compound Properties center Recrystallization Success solvent Solvent Choice (Polarity, BP) solvent->center cooling Cooling Rate (Slow vs. Rapid) mp Melting Point (Low MP → Oiling Out) solvent->mp must be compatible with cooling->center concentration Solution Concentration (Saturation Level) concentration->center mp->center purity Crude Purity (Impurities lower MP) purity->center purity->mp affects

Caption: Factors influencing the success of recrystallization.

References

Technical Support Center: Purifying 5-Methylpyrimidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-methylpyrimidine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound derivatives?

A1: The most commonly used stationary phase for the column chromatography of this compound derivatives is silica gel (typically 200-400 mesh for flash chromatography).[1] However, due to the basic nature of the pyrimidine ring, issues such as peak tailing and on-column degradation can occur due to the acidic nature of standard silica gel.[2][3] In such cases, or for particularly acid-sensitive derivatives, alternative stationary phases should be considered.[2] These include:

  • Deactivated Silica Gel: Silica gel can be "deactivated" by treatment with a basic modifier like triethylamine (TEA) to neutralize the acidic silanol groups.[2]

  • Neutral or Basic Alumina: These are less acidic alternatives to silica gel.[2]

  • Amino-functionalized Silica Gel: This can be a good option for the purification of amines and other basic heterocycles.[1][3]

Q2: Which mobile phase systems are effective for the elution of this compound derivatives?

A2: The choice of mobile phase depends on the polarity of the specific this compound derivative. Common solvent systems are mixtures of a non-polar and a more polar solvent.[4] Effective systems include:

  • Gradients of ethyl acetate in hexanes or heptane.[1]

  • Gradients of methanol in dichloromethane.[1][4]

  • For very polar compounds, a small percentage of methanol in dichloromethane is often a good starting point.[4]

It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1] The ideal system should provide good separation between the target compound and impurities, with an Rf value for your product between 0.2 and 0.4.[1]

Q3: Why is my this compound derivative showing peak tailing on the column?

A3: Peak tailing of basic compounds like this compound derivatives is often caused by strong interactions between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups on the surface of the silica gel.[3] This leads to a portion of the molecules being more strongly retained, resulting in a "tailing" effect on the elution profile.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1% by volume), to your mobile phase.[1][2] The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.[5]

Q4: Can I use flash chromatography for these purifications?

A4: Yes, flash chromatography is a highly recommended and frequently used technique for purifying this compound derivatives.[1][6] Its speed reduces the time the compound spends on the potentially acidic stationary phase, which can minimize degradation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound derivatives.

Problem Possible Cause Solution
Compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of your eluent. For example, if using an ethyl acetate/hexane system, slowly increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added.[1]
The compound is highly polar and strongly adsorbed to the silica gel.Consider switching to a more polar solvent system, such as methanol in dichloromethane.[1] In some cases, reverse-phase chromatography with a C18 column and a water/acetonitrile or water/methanol mobile phase may be necessary.[1]
The compound has decomposed on the column.Test the stability of your compound on a silica TLC plate. If decomposition is observed, consider deactivating the silica gel with triethylamine, or use a less acidic stationary phase like neutral alumina.[2]
Poor separation between the product and impurities. The mobile phase does not have the right selectivity.Re-optimize the mobile phase using TLC. Try different solvent combinations. Sometimes replacing one solvent with another of similar polarity can improve selectivity.[1]
The column was overloaded with the crude material.Use a larger column or reduce the amount of sample loaded. A general guideline is to load 1-5% of the stationary phase's mass.[1]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is essential for good separation.[1]
The compound appears to be decomposing on the column. The silica gel is too acidic for your this compound derivative.Deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the mobile phase.[1][2] Alternatively, use a less acidic stationary phase like neutral alumina or Florisil®.[2] Minimizing the time on the column by using flash chromatography can also help.[1]
The compound is reacting with the solvent.Certain solvents, like methanol, can sometimes react with functional groups.[2] If this is suspected, switch to a less reactive solvent system.[2]
TLC shows good separation, but the column does not. The sample was overloaded on the TLC plate, giving a misleading Rf value.Spot a more dilute solution of your crude mixture on the TLC plate to get a more accurate representation of the separation.
The difference in silica gel between the TLC plate and the column.The silica on TLC plates can sometimes differ from that used for columns. Always use the same solvent system for both, and consider that some adjustments to polarity might be needed for the column.

Experimental Protocols

Detailed Protocol: Flash Column Chromatography of a this compound Derivative
  • Preparation of the Stationary Phase:

    • Select a column of an appropriate size for the amount of your crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexanes).[1]

    • Carefully pour the slurry into the column, ensuring the silica packs evenly without trapping air bubbles.[1]

    • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the mobile phase).[7] Carefully apply the dissolved sample to the top of the column bed using a pipette.[7]

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the column bed.[3]

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.[1] For flash chromatography, apply positive pressure to achieve a steady flow rate.[1]

    • If a gradient elution is required, gradually increase the percentage of the more polar solvent.[8]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume in test tubes.[1]

    • Monitor the composition of the collected fractions using TLC.[2]

  • Product Isolation:

    • Combine the fractions that contain the pure desired product.[1]

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_station Prepare Stationary Phase (Silica Gel Slurry) pack_col Pack Column prep_station->pack_col load_sample Load Crude This compound Derivative pack_col->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure_prod Pure Product evap->pure_prod

Caption: General workflow for purifying this compound derivatives.

troubleshooting_flowchart start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting? problem->no_elution Yes success Successful Purification problem->success No poor_sep Poor Separation? no_elution->poor_sep No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes decomp Decomposition on Column? poor_sep->decomp No reoptimize_mp Re-optimize Mobile Phase (TLC) poor_sep->reoptimize_mp Yes add_tea Add Triethylamine (TEA) to Mobile Phase decomp->add_tea Yes end End decomp->end No increase_polarity->problem check_stability Check Stability on TLC (Consider Alumina/Deactivated Silica) check_loading Reduce Sample Load reoptimize_mp->check_loading check_loading->problem use_alumina Use Neutral Alumina add_tea->use_alumina use_alumina->problem success->end

Caption: Troubleshooting flowchart for common purification issues.

References

challenges in the scale-up of 5-Methylpyrimidine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methylpyrimidine Production Scale-Up. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning this compound synthesis from laboratory to industrial scale.

Below you will find answers to frequently asked questions and detailed troubleshooting guides to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from a lab to a manufacturing setting?

Scaling up any chemical synthesis presents challenges that are not always apparent at the bench scale.[1] For this compound production, key issues include:

  • Process Optimization and Reproducibility: Ensuring that a process optimized in the lab remains consistent and reproducible on a larger scale is a significant hurdle.[2] Factors like mixing efficiency, heat transfer, and mass transfer rates change with different vessel sizes and geometries, potentially affecting yield and product quality.[1][2]

  • Impurity Profile Management: Side reactions that are negligible at a small scale can become significant during scale-up, leading to a more complex impurity profile.[1] These impurities can complicate purification, reduce yield, and introduce potentially toxic components.[3]

  • Thermal Management: Exothermic or endothermic reactions that are easily controlled in a lab flask can pose serious safety risks at an industrial scale.[1][4] Inadequate heat removal can lead to runaway reactions, while uneven temperature distribution can cause byproduct formation.[1]

  • Raw Material Quality and Sourcing: The quality and consistency of raw materials can vary between suppliers and batches, impacting the reaction outcome.[3][5] Establishing a robust supply chain and stringent quality control for incoming materials is crucial for large-scale production.[2]

  • Safety and Environmental Concerns: Handling large quantities of reagents and solvents requires rigorous safety protocols.[4] Solvent selection must balance reaction performance with cost, safety (e.g., flashpoint, toxicity), and environmental impact, including the ease of recovery and recycling.[3]

Q2: How does the choice of solvent impact the scale-up process?

Solvent selection is critical and extends beyond simply dissolving reactants. On an industrial scale, the choice of solvent must consider:

  • Reaction Performance: The solvent should provide good solubility for reactants and intermediates while ideally allowing for efficient crystallization of the final product to simplify purification.[3]

  • Safety: Properties like flashpoint, toxicity, and potential for generating static electricity are major considerations when handling large volumes.[3]

  • Economic Viability: The cost of the solvent, as well as the cost associated with its recovery and recycling, significantly impacts the overall process economics.[2][3]

  • Environmental Impact: "Green" chemistry principles encourage the use of less hazardous and more environmentally benign solvents.[6]

  • Downstream Processing: The solvent's boiling point and miscibility with other solvents will affect purification steps like extraction, distillation, and crystallization.

Q3: What are common side reactions and impurities in this compound synthesis, and how can they be controlled?

During the synthesis of pyrimidine derivatives, several side reactions can occur, leading to impurities. Common issues include:

  • Over-alkylation or Unwanted Substitutions: In reactions involving alkylating agents, there is a risk of multiple alkyl groups being added or substitution occurring at incorrect positions on the pyrimidine ring.[3][6] This can be mitigated by controlling stoichiometry, reaction temperature, and the rate of reagent addition.[6]

  • Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final product, especially under harsh pH conditions.[3]

  • Oxidation: For derivatives containing sensitive functional groups like thiols, oxidation can be a problem. This can be minimized by using an inert atmosphere (e.g., Nitrogen or Argon) and adding antioxidants if necessary.[6]

Monitoring and controlling these impurities is typically done using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (LC-MS, GC-MS) for identification.[3][7]

Q4: What safety precautions are essential during the large-scale production of this compound?

Safety is paramount in a manufacturing environment. Key considerations include:

  • Process Hazard Analysis (PHA): A thorough PHA should be conducted to identify potential hazards, such as runaway reactions, toxic gas release, or fire/explosion risks.[4]

  • Handling of Raw Materials: Many reagents used in synthesis can be hazardous. For example, reagents like phosphorus oxychloride (POCl₃), often used in pyrimidine synthesis, are highly corrosive and reactive.[8] Safe handling and storage procedures are mandatory.

  • Exothermic Reaction Management: For exothermic reactions, the reactor's cooling system must be capable of handling the heat load at scale to prevent thermal runaway.[1] Adding reagents in a controlled manner, rather than all at once, is a common strategy to manage heat generation.[4]

  • Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including chemical-resistant gloves, safety glasses, and lab coats. For certain operations, respiratory protection may be required.[9]

  • Waste Management: A clear plan for the safe disposal of chemical waste must be in place, adhering to all environmental regulations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Issue 1: Low or Inconsistent Yield Upon Scale-Up

Symptoms: The reaction yield is significantly lower than that achieved at the lab scale, and results vary widely from batch to batch.[3]

Possible Causes & Solutions:

Possible Cause Diagnostic Steps Recommended Solutions
Inadequate Mixing 1. Perform a mixing study using a non-reactive surrogate system with similar physical properties.[3]2. Add a tracer dye and monitor its dispersion over time at different agitation speeds.[3]3. Analyze samples from different locations within the reactor to check for homogeneity.[3]1. Review and optimize the reactor geometry and agitator design (e.g., switch from anchor to propeller or turbine stirrers for better turbulence).[1][3]2. Increase agitation speed, but monitor for potential negative impacts on shear-sensitive compounds.[3]3. Consider using baffles to improve mixing efficiency.
Poor Temperature Control 1. Map the temperature profile of the reactor at multiple points during the reaction.[1]2. Compare the actual temperature profile to the lab-scale experiment and the desired setpoint.[3]1. Ensure the reactor's heating/cooling system is adequately sized for the reaction's heat load.[3]2. Calibrate all temperature probes.[3]3. Optimize the flow rate and temperature of the heating/cooling fluid.[3]
Raw Material Inconsistency 1. Obtain and analyze samples of all starting materials from the current batch.[3]2. Use a validated analytical method (e.g., HPLC, GC) to determine the purity and identify any impurities.[3]3. Compare the impurity profile with that of materials used in successful lab-scale runs.[3]1. Establish stringent quality specifications for all incoming raw materials.2. Qualify and validate suppliers to ensure consistency.[2]3. If impurities are identified, develop a purification step for the raw material or adjust the reaction to tolerate them.
Catalyst Deactivation 1. Analyze the catalyst post-reaction for signs of poisoning (e.g., sulfur compounds) or coking (carbon deposits).2. Run a small-scale reaction with a fresh batch of catalyst to confirm activity.1. Ensure high purity of all reactants and gases to prevent catalyst poisoning.[10]2. Optimize reaction temperature to prevent coking.[10]3. Consider catalyst regeneration or replacement if deactivation is confirmed.[10]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Symptom: Low or Inconsistent Yield cause1 Possible Cause: Inadequate Mixing? start->cause1 cause2 Possible Cause: Poor Temp Control? start->cause2 cause3 Possible Cause: Raw Material Issue? start->cause3 cause4 Possible Cause: Catalyst Deactivation? start->cause4 solution1 Solution: - Optimize Agitator/Speed - Perform CFD Modeling cause1->solution1 Yes solution2 Solution: - Verify Cooling Capacity - Calibrate Probes cause2->solution2 Yes solution3 Solution: - Re-qualify Materials - Tighten QC Specs cause3->solution3 Yes solution4 Solution: - Check Reactant Purity - Regenerate/Replace Catalyst cause4->solution4 Yes

Caption: Troubleshooting logic for addressing low yield during scale-up.

Issue 2: Product Fails Purity Specifications

Symptoms: The final product contains unacceptable levels of impurities or has a different color compared to the lab-scale product.

Possible Causes & Solutions:

Possible Cause Diagnostic Steps Recommended Solutions
Amplified Side Reactions 1. Use HPLC-MS or GC-MS to identify the structure of the major impurities.[3]2. Correlate the formation of impurities with process parameters (e.g., temperature excursions, extended reaction times).1. Refine control over critical process parameters like temperature, pressure, and reagent addition rates.2. Investigate alternative synthetic routes that may offer better selectivity.
Inefficient Purification 1. Analyze the product before and after the purification step (e.g., crystallization, chromatography) to assess efficiency.2. Check the solubility of the product and impurities in the crystallization solvent at different temperatures.1. Re-optimize the crystallization process: screen different solvents/solvent mixtures, adjust the cooling rate, and optimize agitation.2. If crystallization is insufficient, consider adding a carbon treatment step to remove color and other non-polar impurities.[3]3. For high-value products, preparative chromatography may be necessary.
Product Degradation 1. Conduct forced degradation studies (e.g., exposure to heat, acid, base, light) to understand the product's stability.[11]2. Analyze samples taken at various points during downstream processing and storage.1. Modify downstream processing conditions (e.g., lower temperatures during drying or distillation).2. Ensure the final product is stored under appropriate conditions (e.g., protected from light, inert atmosphere).

General Scale-Up Workflow

ScaleUpWorkflow cluster_0 Phase 1: R&D cluster_1 Phase 2: Pilot cluster_2 Phase 3: Manufacturing arrow arrow lab Lab-Scale Synthesis (grams) opt Process Optimization (DoE) - Identify CPPs - Improve Yield/Purity lab->opt pilot Pilot-Scale Run (kilograms) opt->pilot val Process Validation - Assess Reproducibility - Finalize SOPs pilot->val mfg Full-Scale Manufacturing (tonnes) val->mfg qc Continuous QC/QA - Monitor Impurities - Ensure Consistency mfg->qc

Caption: A typical workflow for scaling up pharmaceutical chemical production.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for determining the purity of a synthesized this compound product.[7]

1. Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and are retained longer, allowing for separation from the main product.[7]

2. Materials & Equipment:

  • HPLC System: With UV detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Buffer: Ammonium acetate or phosphate buffer, filtered.

  • Sample: Synthesized this compound.

  • Filters: 0.45 µm syringe filters.

3. Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 254 nm (or the λmax of this compound)
Injection Vol. 10 µL

4. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as specified and degas them thoroughly.

  • Sample Preparation:

    • Accurately weigh ~2 mg of the this compound sample.

    • Dissolve it in a suitable solvent (ideally the initial mobile phase composition) to a final concentration of ~1 mg/mL. Use sonication if needed to aid dissolution.[7]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis using the specified gradient program.

  • Data Processing:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks.[7]

Protocol 2: Raw Material Qualification

This protocol ensures that incoming starting materials meet the required quality standards for large-scale synthesis.[3]

1. Objective: To verify the identity and purity of raw materials and to identify and quantify any impurities that could negatively affect the synthesis.

2. Procedure:

  • Sampling: Obtain a representative sample from the new batch of raw material according to established SOPs.

  • Identity Verification:

    • Perform an identity test using a suitable spectroscopic method (e.g., FTIR, NMR) and compare the spectrum against a certified reference standard.

  • Purity Analysis:

    • Use a validated chromatographic method (e.g., GC for volatile materials, HPLC for non-volatile materials) to determine the purity (assay) of the material.

    • The method should be capable of separating the main component from known and potential unknown impurities.

  • Impurity Profiling:

    • Identify and quantify any impurity peaks that are detected. Impurities above a certain threshold (e.g., >0.1%) should be characterized.

  • Physical Property Testing:

    • Measure key physical properties such as melting point, boiling point, and water content (e.g., by Karl Fischer titration), as these can indicate purity.[12]

  • Acceptance:

    • Compare all results against the pre-defined specifications for the raw material.

    • If all specifications are met, the batch can be approved for use in manufacturing. If not, the batch is rejected.

Purity Analysis Workflow

PurityAnalysis sample Crude Product Sample prep Sample Preparation - Dissolution - Filtration sample->prep hplc HPLC / GC Analysis prep->hplc data Chromatogram Generation hplc->data peak_id Peak Identification (e.g., using Mass Spec) data->peak_id quant Quantification (% Area Calculation) peak_id->quant report Final Purity Report quant->report

References

identifying and minimizing byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize byproducts, and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrimidine synthesis, particularly in the Biginelli reaction?

A1: The Biginelli reaction, a one-pot cyclocondensation for synthesizing dihydropyrimidinones (DHPMs), is a cornerstone of pyrimidine synthesis. However, it can be prone to several side reactions that diminish yield and complicate purification. The most frequently encountered side reactions include:

  • Knoevenagel Condensation: This reaction occurs between the aldehyde and the β-ketoester, forming an α,β-unsaturated dicarbonyl compound. This intermediate may then fail to cyclize correctly or could polymerize, leading to a lower yield of the desired DHPM.[1]

  • Hantzsch Dihydropyridine Formation: Under certain conditions, particularly when ammonia or an ammonium salt is present (sometimes from the decomposition of urea at high temperatures), a competing Hantzsch pyridine synthesis can occur. This leads to the formation of fluorescent 1,4-dihydropyridine (DHP) byproducts.[1][2]

  • Michael Addition Side Products: The enolate of the β-ketoester can act as a Michael donor and react with the Knoevenagel condensation product (a Michael acceptor). This results in open-chain adducts that do not cyclize to the target pyrimidine.[1]

  • Oxidation of Dihydropyrimidines: The dihydropyrimidine product can be susceptible to oxidation, especially under harsh reaction conditions or during workup, which leads to the formation of the corresponding aromatic pyrimidine.[1]

  • Self-Condensation of Reactants: Aldehydes, especially aliphatic ones, can undergo self-condensation (aldol reaction) under either acidic or basic conditions.[1]

Q2: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize it?

A2: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be formed from the decomposition of urea at higher reaction temperatures.[2]

Here are some troubleshooting steps to minimize its formation:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[2]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia before the desired reaction can take place.[2]

Q3: My reaction yield is low, and I have a significant amount of unreacted starting materials. What are the likely causes and solutions?

A3: Low conversion of starting materials can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2]

Here are some troubleshooting steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, confirm that the concentration is appropriate.[2]

  • Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. While ethanol is commonly used, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[2]

Troubleshooting Guides

Issue 1: Multiple Spots/Peaks Observed in Crude Product Analysis (TLC/LC-MS)

This issue indicates the presence of byproducts or unreacted starting materials. The following guide will help you identify the potential cause and implement a solution.

Potential Cause Identification Recommended Solution Expected Outcome
Knoevenagel Condensation Product Characterized by the absence of the urea-derived moiety.Optimize catalyst choice; strong Brønsted acids can sometimes favor this side reaction.[1]Reduced formation of the α,β-unsaturated byproduct and an increased yield of the dihydropyrimidine.[1]
Hantzsch-type Byproducts Often fluorescent.Ensure the purity of the urea. Avoid ammonium-based catalysts if possible. If ammonia is necessary, carefully control the stoichiometry.[1]Minimized formation of dihydropyridine impurities.[1]
Unreacted Starting Materials Compare with TLC/LC-MS of starting materials.Optimize the stoichiometry of the reactants. Monitor the reaction progress by TLC or LC-MS to ensure completion. Purify the crude product by recrystallization or column chromatography.[1]A purer final product with no starting material contamination.[1]
Oxidized Pyrimidine Impurity Aromatic pyrimidine product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a milder workup procedure, avoiding strong oxidizing agents.[1]Preservation of the dihydropyrimidine ring and a purer final product.[1]
Issue 2: Incomplete Cyclization

This problem can arise from insufficient activation of the carbonyl group or steric hindrance.

Potential Cause Identification Recommended Solution Expected Outcome
Insufficient Carbonyl Activation Presence of open-chain intermediates.If not already in use, add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[2]Drive the reaction to completion and improve the yield of the desired product.[1]
Steric Hindrance Low yield with bulky substrates.Consider using a more reactive 1,3-dicarbonyl equivalent.[2]Improved conversion to the cyclized product.
Suboptimal Reaction Time Reaction stalls before completion.Some cyclizations are slow and may require extended reaction times. Monitor progress with TLC.[2]Complete conversion to the desired pyrimidine.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol outlines a general method for the synthesis of dihydropyrimidinones.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Catalyst (e.g., ZnCl₂, 1 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the catalyst (e.g., ZnCl₂, 1 mmol).[1]

  • Add ethanol (20 mL) to the flask.[1]

  • Heat the reaction mixture to reflux with stirring.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.[1]

  • The solid product will precipitate out. Filter the solid using a Buchner funnel and wash it with cold water (2 x 20 mL).[1]

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[1]

  • Dry the purified product under vacuum.[1]

Critical Parameters:

  • Anhydrous Conditions: Ensure that the catalyst (if a Lewis acid like ZnCl₂) and the reaction setup are dry to prevent catalyst deactivation.[1]

  • Stoichiometry: A slight excess of urea is often used to drive the reaction to completion.[1]

  • Monitoring: Regular monitoring by TLC is crucial to avoid prolonged heating, which can lead to the formation of side products.[1]

Protocol 2: Analytical Techniques for Byproduct Identification

A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of byproducts.

Technique Purpose Typical Application in Pyrimidine Synthesis
Thin Layer Chromatography (TLC) Reaction monitoring and qualitative analysis of product purity.To track the consumption of starting materials and the formation of the product and byproducts.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture.[3]To determine the purity of the final product and quantify the levels of impurities.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation, identification, and quantification of compounds.[5]To identify the molecular weights of byproducts and intermediates, aiding in their structural elucidation.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile compounds.Useful for analyzing volatile starting materials or byproducts.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of molecules.To confirm the structure of the desired product and to identify the structures of unknown byproducts.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.To confirm the presence of key functional groups in the product and to detect impurities with distinct infrared absorptions.

Visualizations

Biginelli_Reaction_Workflow Reactants Aldehyde + β-Ketoester + Urea Mixing Mix & Add Catalyst (e.g., Lewis/Brønsted Acid) Reactants->Mixing Reaction Heat to Reflux (e.g., Ethanol) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool & Precipitate in Ice Water Monitoring->Workup Reaction Complete Purification Filter & Recrystallize Workup->Purification Product Pure Dihydropyrimidine Purification->Product

Caption: A typical experimental workflow for the Biginelli pyrimidine synthesis.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct LowYield->ImpureProduct No UnreactedSM Unreacted Starting Materials LowYield->UnreactedSM Yes Byproducts Byproducts Present ImpureProduct->Byproducts Yes OptimizeConditions Optimize: Temp, Time, Catalyst UnreactedSM->OptimizeConditions CheckCatalyst Check Catalyst Activity UnreactedSM->CheckCatalyst IncompleteCyclization Incomplete Cyclization IdentifyByproducts Identify Byproducts (LC-MS, NMR) Byproducts->IdentifyByproducts Purification Optimize Purification Byproducts->Purification MinimizeByproducts Minimize Byproducts: - Adjust Temp - Change Catalyst - Inert Atmosphere IdentifyByproducts->MinimizeByproducts

Caption: A logical troubleshooting workflow for common pyrimidine synthesis issues.

Byproduct_Formation_Pathways Reactants Aldehyde + β-Ketoester + Urea DesiredReaction Biginelli Reaction Reactants->DesiredReaction Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Side Reaction 1 Hantzsch Hantzsch Reaction (with NH3) Reactants->Hantzsch Side Reaction 2 DesiredProduct Dihydropyrimidine DesiredReaction->DesiredProduct KnoevenagelProduct α,β-Unsaturated Dicarbonyl Knoevenagel->KnoevenagelProduct Michael Michael Addition KnoevenagelProduct->Michael Reacts with Enolate HantzschProduct Dihydropyridine Byproduct Hantzsch->HantzschProduct MichaelProduct Open-chain Adduct Michael->MichaelProduct

Caption: Common side reaction pathways in the Biginelli pyrimidine synthesis.

References

Technical Support Center: Efficient Synthesis of 5-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for the efficient synthesis of 5-Methylpyrimidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and streamline your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive Catalyst: The catalyst may have degraded due to exposure to air, moisture, or impurities.[1]Ensure the use of fresh or properly stored catalysts. For air/moisture-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] If catalyst poisoning by impurities in reactants or solvents is suspected, purify the starting materials.[1]
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an efficient rate, or too high, leading to decomposition.Systematically optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature for product formation without significant degradation.
Incorrect Reagent Stoichiometry: The molar ratios of the reactants may not be optimal for the specific catalytic system.Vary the stoichiometry of the reactants to find the ideal balance for maximum conversion of the limiting reagent.
Formation of Significant Side Products Competing Reaction Pathways: Depending on the synthetic route (e.g., Biginelli or Pinner-type reactions), side reactions such as Knoevenagel condensation or Hantzsch dihydropyridine formation can occur.[2]The choice of catalyst and reaction conditions can significantly influence selectivity.[1] For instance, in a Biginelli-type reaction, lowering the temperature can reduce the formation of Hantzsch-type byproducts.[2] The order of reagent addition can also be crucial; in some cases, adding urea last can be beneficial.[2]
Unwanted Isomer Formation: In syntheses of unsymmetrically substituted pyrimidines, a mixture of regioisomers may be formed.The catalyst choice is critical for controlling regioselectivity. For example, iridium-catalyzed multicomponent synthesis has demonstrated high regioselectivity in similar reactions.[1]
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, catalyst residues, and various side products can complicate the purification process.Optimize the reaction to maximize the conversion of starting materials. Select a catalyst that is easily separable (e.g., a solid-supported catalyst).[1] Employ appropriate chromatographic techniques for purification.
Catalyst Deactivation (for reusable catalysts) Pore Blocking/Fouling: The catalyst's active sites may be blocked by carbonaceous deposits or other residues from the reaction.Regeneration procedures, such as washing with appropriate solvents or calcination, may be necessary to restore catalyst activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of this compound and related derivatives?

A1: A variety of catalysts are employed for pyrimidine synthesis, broadly categorized as:

  • Metal-based catalysts: These are widely used and include salts and complexes of metals like copper, palladium, iridium, nickel, and zinc.[1] They are effective in various synthetic strategies, including cross-coupling and multicomponent reactions.[1]

  • Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. Proline and its derivatives are common examples.[1]

  • Biocatalysts: Enzymes can be utilized for specific pyrimidine syntheses, often offering high selectivity under mild reaction conditions.[1]

  • Acid/Base catalysts: Brønsted and Lewis acids are frequently used in classical methods like the Biginelli reaction.[1]

Q2: How do I select the best catalyst for my this compound synthesis?

A2: The optimal catalyst depends on your specific synthetic route, desired purity, and scalability. The following workflow can guide your selection process:

cluster_selection Catalyst Selection Workflow start Define Synthetic Route (e.g., Biginelli, Pinner) catalyst_type Select Candidate Catalysts (Metal-based, Organocatalyst, Acid/Base) start->catalyst_type screening Perform Small-Scale Screening Reactions catalyst_type->screening analysis Analyze Results: - Yield - Selectivity - Reaction Time screening->analysis analysis->catalyst_type Re-evaluate if no suitable candidate found optimization Optimize Conditions for Best Performing Catalyst (Temperature, Concentration) analysis->optimization Identify Promising Candidates scale_up Scale-up Synthesis optimization->scale_up cluster_troubleshooting Troubleshooting Workflow for this compound Synthesis start Experiment Fails (Low Yield / Impure Product) check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions check_catalyst Assess Catalyst Activity & Handling check_conditions->check_catalyst analyze_mixture Analyze Crude Reaction Mixture (TLC, NMR, MS) check_catalyst->analyze_mixture identify_issue Identify Primary Issue analyze_mixture->identify_issue incomplete_reaction Incomplete Reaction identify_issue->incomplete_reaction Low Conversion side_products Major Side Products identify_issue->side_products Multiple Spots/Peaks purification_loss Product Loss During Workup identify_issue->purification_loss Low Isolated Yield optimize_reaction Optimize Reaction Time/ Temperature/Catalyst Loading incomplete_reaction->optimize_reaction optimize_selectivity Adjust Catalyst/Conditions for Better Selectivity side_products->optimize_selectivity optimize_workup Refine Purification Protocol purification_loss->optimize_workup success Successful Synthesis optimize_reaction->success optimize_selectivity->success optimize_workup->success cluster_cycle Plausible Catalytic Cycle CuII Cu(II) Catalyst Intermediate1 Cu(II)-Amidine Complex CuII->Intermediate1 + Amidine Amidine Amidine Alcohol1 Primary Alcohol Alcohol2 Secondary Alcohol Intermediate2 Intermediate A Intermediate1->Intermediate2 + Primary Alcohol - H₂O Intermediate3 Intermediate B Intermediate2->Intermediate3 + Secondary Alcohol - H₂O Product Substituted Pyrimidine Intermediate3->Product Cyclization & Aromatization Cu0 Cu(0) Cu0->CuII Oxidation

References

impact of solvent choice on 5-Methylpyrimidine reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylpyrimidine. The following sections address common issues related to solvent choice and other experimental parameters, offering solutions and detailed protocols to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is not fully dissolving in the reaction solvent. What should I do?

A1: Incomplete dissolution can significantly hinder reaction kinetics and lead to lower yields. This compound is reported to be soluble in chloroform, ether, ethyl acetate, and toluene.[1][2] It is also described as being soluble in polar solvents like water and alcohols.[3]

  • Troubleshooting Steps:

    • Verify Solubility: Confirm that your chosen solvent is appropriate for this compound. Refer to its known solubility profile.[1][2][3]

    • Increase Solvent Volume: The concentration of your reaction may be too high. Try increasing the volume of the solvent to aid dissolution.

    • Gentle Heating: Gentle warming of the mixture can increase the solubility of your starting material. Ensure the temperature is well below the boiling point of the solvent and does not induce unwanted side reactions.

    • Co-solvent System: Consider using a co-solvent. For instance, in Suzuki-Miyaura couplings, a mixture of a non-polar solvent like 1,4-dioxane or toluene with a polar solvent like water or ethanol is common to dissolve both the organic and inorganic reagents.

Q2: I am observing low yields in my Suzuki-Miyaura cross-coupling reaction with a 5-halo-methylpyrimidine. How can solvent choice impact this?

A2: Solvent selection is critical in Suzuki-Miyaura reactions as it influences the solubility of reagents, the stability of the catalytic species, and the overall reaction rate.

  • Solvent Considerations:

    • Polar Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used. Dioxane, often in a mixture with water, is a common choice and has been used successfully for Suzuki couplings of halogenated pyrimidines.

    • Alcohol/Water Mixtures: A mixture of an alcohol (e.g., methanol, ethanol) and water can also be effective, particularly for improving the solubility of the inorganic base.

    • Solvent Mixtures: In some cases, a mixture of solvents can provide the best results. For example, a THF/diethoxymethane (DEM) mixture was found to be optimal in one instance to ensure the catalyst remained in solution at high temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: If yields are low, consider screening a variety of solvents or solvent mixtures.

    • Degassing: Ensure your solvent is thoroughly degassed before use. Oxygen can deactivate the palladium catalyst, leading to lower yields.

    • Water Content: The amount of water in the solvent mixture can be crucial. For biphasic systems (e.g., toluene/water), the ratio can significantly impact the reaction.

Q3: I am getting multiple unidentified side products in my reaction. Could the solvent be the cause?

A3: Yes, the solvent can influence the formation of side products by altering the reactivity of reagents and intermediates.

  • Possible Solvent-Related Issues:

    • Reaction with Solvent: Some reactive intermediates can react with the solvent itself. For example, highly reactive organometallic species might deprotonate or react with protic solvents.

    • Stabilization of Intermediates: The polarity of the solvent can stabilize or destabilize certain intermediates, potentially favoring a side reaction pathway.

    • Temperature Control: Solvents with low boiling points can make it difficult to reach the required reaction temperature, while solvents that are poor at dissipating heat can lead to localized overheating and decomposition.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using a pure, dry solvent. Contaminants can lead to unexpected side reactions.

    • Inertness of Solvent: Choose a solvent that is inert under your reaction conditions.

    • Analyze Byproducts: If possible, try to identify the major side products. This can provide clues about the unwanted reaction pathway and help in selecting a more appropriate solvent.

Q4: My workup is difficult, and I'm losing my product. How can I improve this based on my solvent choice?

A4: Workup issues are often related to the properties of the reaction solvent.

  • Common Workup Problems and Solutions:

    • High-Boiling Polar Solvents (DMF, DMSO): These can be difficult to remove. A common technique is to dilute the reaction mixture with a large volume of water and extract the product with a less polar solvent. Washing the organic layer multiple times with water or a brine solution can help remove residual high-boiling solvent.

    • Water-Miscible Solvents (THF, Dioxane): These can be removed by rotary evaporation before the aqueous workup. Alternatively, diluting with a non-polar extraction solvent and washing thoroughly with water will partition the water-miscible solvent into the aqueous layer.

    • Amine Solvents (Pyridine, Triethylamine): These can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and make it water-soluble. An alternative is to wash with an aqueous solution of copper sulfate.

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling of a 5-Halo-Methylpyrimidine

This guide provides a systematic approach to troubleshooting low yields in this common cross-coupling reaction.

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura couplings.

Data Presentation

The choice of solvent can have a significant impact on the yield of cross-coupling reactions involving pyrimidine derivatives. Below is a compilation of data from various studies illustrating this effect.

Table 1: Effect of Solvent on the Yield of Various Reactions Involving Pyrimidine and Pyridine Derivatives

Reaction TypeSubstrateSolventYield (%)Reference
Condensation3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione synthesisMethanol45[3]
Ethanol51[3]
Dichloromethane14[3]
1-Propanol 92 [3]
Isopropanol65[3]
Acetonitrile71[3]
Tetrahydrofuran (THF)42[3]
Dimethylformamide (DMF)35[3]
1,4-Dioxane81[3]
Suzuki Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine1,4-Dioxane/H₂O Good Yields [4]
Suzuki CouplingN-[5-bromo-2-methylpyridine-3-yl]acetamide1,4-Dioxane/H₂O (4:1) Moderate to Good [5]
Electrochemical Alkylation2-(4-methoxyphenyl)pyridineN-methylpyrrolidone (NMP)36
Tetrahydrofuran (THF) 76

Note: Data is compiled from different reaction systems and should be used as a guide for solvent screening.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-Methylpyrimidine

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions on heterocyclic systems.

Suzuki_Miyaura_Workflow start Start: Assemble Glassware (Flame-dried Schlenk flask, stir bar) reagents Add Solids: - 5-Halo-Methylpyrimidine (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) start->reagents purge Seal and Purge: - Seal flask with a septum - Evacuate and backfill with N₂/Ar (3x) reagents->purge solvents Add Degassed Solvents: - Anhydrous solvent (e.g., 1,4-Dioxane) - Degassed water purge->solvents reaction Heat Reaction: - Stir at specified temperature (e.g., 80-100 °C) - Monitor by TLC/GC-MS solvents->reaction workup Aqueous Workup: - Cool to room temperature - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purify Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-halo-methylpyrimidine (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane, toluene, or THF) and degassed water via syringe. A common solvent ratio is 4:1 to 5:1 organic solvent to water.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This technical support center provides a foundational guide for addressing solvent-related challenges in this compound reactions. For specific and complex issues, consulting the primary literature for the particular reaction of interest is always recommended.

References

strategies to overcome low reactivity of 5-Methylpyrimidine precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methylpyrimidine precursors. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of these compounds.

Frequently Asked Questions (FAQs)
Q1: What makes the this compound ring challenging to work with?

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][2] This electron deficiency, which reduces its aromaticity compared to benzene, makes the ring inherently resistant to standard electrophilic aromatic substitution reactions.[1] While the methyl group at the C5 position is an electron-donating group, which should activate the ring, this effect is often insufficient to overcome the overall electron-poor nature of the pyrimidine core. Consequently, functionalization often requires specific activation strategies or more forcing reaction conditions.

Q2: What are the primary strategies to overcome the low reactivity of this compound?

There are three main approaches to functionalize the this compound core:

  • Activation via Halogenation: Introducing a halogen (e.g., Cl, Br) at the C2, C4, or C6 positions transforms the precursor into a substrate suitable for nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions.[2][3]

  • Directed Metallation (Lithiation): Using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), a proton can be abstracted from the ring or the methyl group to form a highly reactive organolithium intermediate. This intermediate can then be quenched with various electrophiles.[4][5]

  • Transition-Metal-Catalyzed Cross-Coupling: This is the most versatile and widely used method. Once a halogen or triflate is installed on the pyrimidine ring, powerful reactions like the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) can be employed to introduce a wide variety of substituents.[6][7]

Q3: Which position on the this compound ring is most susceptible to electrophilic attack?

Electrophilic substitution, when it does occur, preferentially happens at the C5 position, which is the most electron-rich carbon in the pyrimidine ring.[1] However, since this position is already occupied by a methyl group in your precursor, direct electrophilic substitution on the ring carbons is highly challenging. Strategies like Vilsmeier-Haack formylation typically require activating groups like hydroxyls to be present on the ring.[8][9]

Troubleshooting Guide: A Strategic Workflow

Before diving into specific reaction issues, use this workflow to select the most appropriate strategy for your desired transformation.

G start What is your desired functionalization? cc_bond Form a new C-C Bond start->cc_bond cn_bond Form a new C-N Bond start->cn_bond other_func Introduce another functional group (e.g., -CHO, -OH) start->other_func suzuki Use Suzuki-Miyaura Cross-Coupling cc_bond->suzuki Requires halogenated precursor lithiation Use Directed Lithiation + Electrophile Quench cc_bond->lithiation Direct functionalization buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald Requires halogenated precursor other_func->lithiation For many electrophiles vilsmeier Consider Vilsmeier-Haack (requires -OH groups) other_func->vilsmeier For formylation G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r2 R¹-Pd(II)L₂-R² transmetal->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 product R¹-R² red_elim->product r1x R¹-X (5-Me-Py-X) r1x->ox_add boronic R²-B(OH)₂ + Base boronic->transmetal G pd0 Pd(0)L ox_add Oxidative Addition of Ar-X pd0->ox_add pd2_complex Ar-Pd(II)L-X ox_add->pd2_complex amine_assoc Amine Association & Deprotonation pd2_complex->amine_assoc pd_amido Ar-Pd(II)L-NR₂ amine_assoc->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product amine HNR₂ + Base amine->amine_assoc

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods for 5-Methylpyrimidine, Complete with Experimental Data and Protocols.

This compound is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its structural motif is found in various drugs, making the efficient and scalable synthesis of this compound a significant area of interest for organic chemists and medicinal chemists alike. This guide provides a comparative analysis of three distinct methods for the synthesis of this compound, offering a comprehensive overview of their respective starting materials, reaction conditions, yields, and detailed experimental protocols.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the three highlighted synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.

ParameterMethod 1: From 3-Amino-2-methyl-2-propenalMethod 2: From 2-Methylmalonaldehyde Diethyl AcetalMethod 3: From 3,3-Dimethoxy-2-methylpropanal
Starting Materials 3-Amino-2-methyl-2-propenal, Formamide2-Methylmalonaldehyde diethyl acetal, Formamide, Formamidine acetate3,3-Dimethoxy-2-methylpropanal, Formamide
Reaction Type CyclocondensationCyclocondensationCyclocondensation
Catalyst/Reagent Piperidine acetateSodium ethoxideAmmonium chloride, Piperidine
Solvent None (neat)EthanolFormamide
Reaction Temperature 125 °CReflux150-160 °C
Reaction Time 12-14 hours5 hours6 hours
Reported Yield 88%65%75%
Key Advantages High yield, readily available starting materialsOne-pot procedureGood yield, uses a stable acetal precursor
Key Disadvantages Relatively long reaction timeUse of sodium ethoxide requires anhydrous conditionsRequires preparation of the propanal derivative

Experimental Protocols

This section provides detailed experimental procedures for each of the compared synthesis methods.

Method 1: Synthesis from 3-Amino-2-methyl-2-propenal and Formamide

This method is a high-yield, one-pot synthesis that utilizes readily available starting materials.

Experimental Protocol:

In a 500 ml reaction flask equipped with a stirrer, reflux condenser, and a thermometer, 85.0 g (1.0 mol) of 3-amino-2-methyl-2-propenal, 54 g (1.2 mol) of formamide, and 2.0 g of piperidine acetate are added. The mixture is heated to 125 °C and the reaction is continued for 12 to 14 hours. After cooling to room temperature, the mixture is extracted with chloroform, washed with water, and dried over magnesium sulfate. The solvent is then concentrated under reduced pressure. The final product is purified by vacuum distillation, collecting the fraction at 65-66 °C/10 mmHg to yield 82.7 g (88%) of this compound.

Method 2: Synthesis from 2-Methylmalonaldehyde Diethyl Acetal and Formamidine Acetate

This approach involves the condensation of a protected dialdehyde with formamidine acetate in the presence of a strong base.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving 2.3 g (0.1 mol) of sodium in 50 ml of absolute ethanol. To this solution, 8.7 g (0.05 mol) of 2-methylmalonaldehyde diethyl acetal and 5.2 g (0.05 mol) of formamidine acetate are added. The reaction mixture is refluxed for 5 hours. After cooling, the precipitated sodium acetate is filtered off. The ethanol is removed by distillation, and the residue is distilled under reduced pressure to give this compound. The yield is reported to be 65%.

Method 3: Synthesis from 3,3-Dimethoxy-2-methylpropanal and Formamide

This method utilizes a propanal derivative and formamide with a catalytic amount of ammonium chloride and piperidine.

Experimental Protocol:

A mixture of 13.2 g (0.1 mol) of 3,3-dimethoxy-2-methylpropanal, 45 g (1.0 mol) of formamide, 1 g of ammonium chloride, and 1 g of piperidine is heated at 150-160 °C for 6 hours. The reaction mixture is then cooled and poured into water. The aqueous solution is extracted with ether. The ether extract is dried over anhydrous sodium sulfate and the solvent is evaporated. The residue is distilled under reduced pressure to yield this compound. The reported yield is 75%.

Synthesis Method Selection Workflow

The choice of a particular synthetic method depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. The following diagram illustrates a logical workflow for selecting a suitable synthesis method for this compound.

SynthesisMethodSelection Start Start: Need to Synthesize This compound CheckYield Is highest yield the primary concern? Start->CheckYield CheckMaterials Are starting materials readily available? CheckYield->CheckMaterials No Method1 Method 1: From 3-Amino-2-methyl-2-propenal (Yield: 88%) CheckYield->Method1 Yes CheckConditions Are anhydrous conditions avoided? CheckMaterials->CheckConditions No Method3 Method 3: From 3,3-Dimethoxy-2-methylpropanal (Yield: 75%) CheckMaterials->Method3 Yes CheckConditions->Method1 Yes Method2 Method 2: From 2-Methylmalonaldehyde Diethyl Acetal (Yield: 65%) CheckConditions->Method2 No

Caption: A decision-making workflow for selecting a this compound synthesis method.

A Comparative Guide to Validating the Structure of Synthesized 5-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous structural validation of newly synthesized 5-methylpyrimidine derivatives is a critical step in the drug discovery and development pipeline. The precise arrangement of atoms within these molecules dictates their physicochemical properties, biological activity, and potential for therapeutic application. This guide provides an objective comparison of the primary analytical techniques employed for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Experimental data, detailed protocols, and logical workflows are presented to assist researchers in selecting the most appropriate methodology for their specific needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique for the structural validation of this compound derivatives is a balance of the level of detail required, sample availability, and throughput. The following table summarizes the key performance characteristics of NMR, MS, and X-ray Crystallography.

FeatureNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (LC-MS, GC-MS)Single-Crystal X-ray Crystallography
Information Provided Connectivity of atoms, chemical environment, stereochemistry in solution.Molecular weight, elemental composition, fragmentation patterns.Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry in the solid state.[1][2]
Sample Requirements 5-20 mg, soluble in deuterated solvents.[3]Microgram to nanogram quantities, soluble.[4][5]High-quality single crystal (0.1-0.3 mm).[6]
Sensitivity ModerateHighNot applicable (requires a suitable crystal)
Resolution Atomic level (connectivity)Molecular and fragment levelAtomic level (spatial coordinates)
Analysis Time Minutes to hours per sampleMinutes per sampleHours to days per crystal
Key Advantage Excellent for determining the carbon-hydrogen framework and substitution patterns in solution.[7]High throughput and sensitivity for molecular weight determination.[8]Provides the unequivocal, absolute structure of the molecule.[9]
Key Disadvantage Can be complex to interpret for highly substituted or complex derivatives.Does not provide direct information on atom connectivity or stereochemistry.Crystal growth can be a significant bottleneck and is not always feasible.[10]

Experimental Workflows and Logical Relationships

The structural validation of a synthesized this compound derivative is a multi-step process. The following diagram illustrates a typical workflow, starting from the purified compound.

Structural Validation Workflow Figure 1. A typical workflow for the structural validation of a synthesized compound. cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_definitive Definitive Structural Confirmation cluster_conclusion Conclusion Synthesized_Compound Synthesized & Purified This compound Derivative TLC_MP TLC & Melting Point (Purity Assessment) Synthesized_Compound->TLC_MP NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC_MP->NMR MS Mass Spectrometry (Molecular Weight Confirmation) TLC_MP->MS Xray Single-Crystal X-ray Crystallography NMR->Xray Ambiguous or Complex Structure Structure_Confirmed Validated Structure NMR->Structure_Confirmed Consistent Data MS->Xray Requires Absolute Confirmation MS->Structure_Confirmed Consistent Data Xray->Structure_Confirmed Unambiguous Structure Analytical Technique Selection Figure 2. Decision tree for selecting an analytical validation technique. Start Start: Synthesized Derivative Purity_Check Assess Purity (TLC, MP) Start->Purity_Check Is_Pure Is the compound pure? Purity_Check->Is_Pure Purify Purify Compound (e.g., Chromatography) Is_Pure->Purify No Initial_Analysis Initial Structural Analysis Is_Pure->Initial_Analysis Yes Purify->Purity_Check NMR_MS Perform NMR & MS Initial_Analysis->NMR_MS Is_Structure_Clear Is the structure clear and unambiguous? NMR_MS->Is_Structure_Clear Structure_Validated Structure Validated Is_Structure_Clear->Structure_Validated Yes Structure_Ambiguous Structure Ambiguous or Requires Absolute Confirmation Is_Structure_Clear->Structure_Ambiguous No Xray_Crystallography Attempt Single-Crystal X-ray Crystallography Xray_Crystallography->Structure_Validated Structure_Ambiguous->Xray_Crystallography

References

Unveiling the Biological Potential of 5-Methylpyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the quest for novel therapeutic agents. Among its numerous derivatives, 5-methylpyrimidine analogs have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various this compound analogs, supported by experimental data, to aid in the advancement of drug discovery and development.

The versatility of the this compound core allows for diverse chemical modifications, leading to analogs with potent antimicrobial, anticancer, and enzyme-inhibitory properties. This comparative analysis focuses on two prominent classes: 5-trifluoromethylpyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors and 5-hydroxymethylpyrimidine derivatives demonstrating cytotoxic and antimicrobial effects.

Data Presentation: A Quantitative Comparison

The biological activity of selected this compound analogs from recent studies is summarized below. The data, presented in terms of half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC), offers a clear comparison of their potency.

Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
Compound IDTarget CellsIC50 (μM)EGFR Kinase IC50 (μM)Reference
9u A549 (Lung Carcinoma)0.350.091[1][2]
MCF-7 (Breast Cancer)3.24[1][2]
PC-3 (Prostate Cancer)5.12[1][2]
Gefitinib (Control) A549 (Lung Carcinoma)0.410.086[2]

Note: Compound 9u is (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide.

Table 2: Cytotoxic and Antimicrobial Activity of 5-Hydroxymethylpyrimidine Derivatives
CompoundCell Line/MicroorganismBiological Activity (IC50/MIC in µM or mg/mL)Reference
5-hydroxymethylpyrimidine with a tetrasulfide bridge at the 4-position Various bacterial and fungal strainsMIC: 4 to 32 mg/mL[3]
Hydroxylated 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine Cancer cell linesIC50: 17–38 µM[3]
Derivatives with an aliphatic amino group at the 4-position Normal (RPTEC) and various cancer cell linesGenerally less toxic to normal cells[3][4]
Derivatives with a benzylsulfanyl group at the 4-position Normal (RPTEC) and various cancer cell linesMore toxic to normal cells[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for the biological assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor activity of the 5-trifluoromethylpyrimidine derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Culture: Human cancer cell lines (A549, MCF-7, PC-3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and, after adherence, treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Incubation: After treatment, the medium was replaced with a fresh medium containing MTT solution (5 mg/mL). The plates were then incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

EGFR Kinase Activity Assay

The inhibitory effect on EGFR kinase was determined using a kinase assay kit.[1][2]

  • Reaction Setup: The assay was performed in a 96-well plate containing a reaction buffer, EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Addition: The test compounds were added to the wells at various concentrations.

  • Kinase Reaction: The reaction was initiated by adding ATP and incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate was quantified, often using an antibody-based detection method (e.g., ELISA) with a chemiluminescent or fluorescent signal.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the 5-hydroxymethylpyrimidine derivatives was determined using the broth microdilution method.[3]

  • Inoculum Preparation: Bacterial or fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Ligand Ligand (e.g., EGF) Ligand->EGFR Binds and activates Analog 5-Trifluoromethyl- pyrimidine Analog Analog->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 5-trifluoromethylpyrimidine analogs.

Experimental_Workflow start Start: Synthesized This compound Analogs cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) start->antimicrobial enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) start->enzyme_inhibition data_analysis Data Analysis: IC50 / MIC Calculation cytotoxicity->data_analysis antimicrobial->data_analysis enzyme_inhibition->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: General experimental workflow for evaluating the biological activity of this compound analogs.

References

A Comparative Guide to the Bioactivity of 5-Methylpyrimidine Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with certain scaffolds demonstrating exceptional biological activity. This guide provides an objective comparison of the bioactivity of 5-methylpyrimidine derivatives against other prominent heterocyclic compounds, including triazoles, benzimidazoles, and quinolines. The comparative analysis is based on experimental data from anticancer, antimicrobial, and anti-inflammatory bioassays.

Anticancer Activity: A Head-to-Head Comparison

The antiproliferative potential of this compound derivatives has been extensively evaluated against various cancer cell lines. A common benchmark for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values of representative this compound derivatives in comparison to other heterocyclic compounds against the human breast cancer cell line MCF-7.

Compound ClassSpecific DerivativeTarget/AssayCell LineIC50 (µM)Reference
This compound Thieno[2,3-d]pyrimidine derivativeCytotoxicity (MTT Assay)MCF-714.5[1]
This compound Pyrimidine-Triazole Hybrid (5c)Aromatase InhibitionMCF-71.573[2]
This compound Pyrimidine-Triazole Hybrid (5g)Aromatase InhibitionMCF-73.698[2]
Triazole 1,2,3-Triazole-Coumarin Hybrid (LaSOM 186)Cytotoxicity (MTT Assay)MCF-72.66[3]
Triazole 1,2,3-Triazole-Coumarin Hybrid (LaSOM 190)Cytotoxicity (MTT Assay)MCF-72.85[3]
Thiazole 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine (3b)Cytotoxicity (MTT Assay)MCF-7Not specified[4]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.[1][5][6][7][8]

Signaling Pathway in Anticancer Therapy: EGFR Inhibition

Many anticancer drugs, including some pyrimidine derivatives, target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[2][9][10]

EGFR_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of certain this compound derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table compares the MIC values of this compound derivatives with benzimidazole derivatives against Staphylococcus aureus, a common and often resistant pathogen.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
This compound 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT)Methicillin-resistant S. aureus (MRSA)0.0313–0.125
This compound Ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3i)Methicillin-resistant S. aureus (MRSA)50.0 (µM)[2]
This compound N2,N4-dibutyl-5-(4-chlorophenyl)pyrimidine-2,4-diamine (12)Methicillin-resistant S. aureus (MRSA)/Vancomycin-intermediate S. aureus (VISA) (Mu50)1[4]
Benzimidazole 2-substituted-1H-benzimidazol (11)S. aureus>1000[7]
Benzimidazole 1,2,5-trisubstituted benzimidazolesMethicillin-resistant S. aureus (MRSA)Not specified
Benzimidazole Benzimidazole derivatives (88a-d)S. aureus0.027 (µM/mL)

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A key target for many antibiotics is the bacterial cell wall, a structure essential for bacterial survival that is absent in human cells. Inhibition of its synthesis leads to cell lysis and death.[4]

CellWall_Synthesis_Inhibition cluster_0 Inside Cell Cytoplasm Cytoplasm Precursor_Synthesis Peptidoglycan Precursor Synthesis Cytoplasm->Precursor_Synthesis Transport Transport across Cell Membrane Precursor_Synthesis->Transport Polymerization Polymerization & Cross-linking Transport->Polymerization Cell_Wall Bacterial Cell Wall Polymerization->Cell_Wall Builds Antimicrobial_Agent Antimicrobial Agent (e.g., Pyrimidine Derivative) Antimicrobial_Agent->Polymerization Inhibits

Caption: Simplified workflow of bacterial cell wall synthesis and its inhibition.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal of anti-inflammatory drug development. The following table compares the COX-2 inhibitory activity of pyrimidine derivatives with that of quinoline derivatives.

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
This compound Pyrimidine derivative (L1)COX-2 InhibitionComparable to Meloxicam
This compound Pyrimidine derivative (L2)COX-2 InhibitionComparable to Meloxicam
This compound Pyrimidine-5-carbonitrile (5d)COX-2 Inhibition0.16
Quinoline Quinoline-pyrazole hybrid (12c)COX-2 Inhibition0.1
Quinoline Quinoline-pyrazole hybrid (14a)COX-2 Inhibition0.11
Quinoline Quinoline-pyrazole hybrid (14b)COX-2 Inhibition0.11

Experimental Protocol: COX-2 Inhibition Assay

The COX-2 inhibitory activity of compounds can be determined using a commercially available inhibitor screening kit.

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution according to the kit's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add the test compounds or control.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is measured, often using a fluorometric or colorimetric method.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway in Inflammation: NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Its inhibition is a key strategy for the development of anti-inflammatory drugs.

NFkB_Pathway cluster_1 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Anti_inflammatory_Agent Anti-inflammatory Agent (e.g., Pyrimidine Derivative) Anti_inflammatory_Agent->IKK_Complex Inhibits

References

A Comparative Guide to the Validation of Analytical Methods for 5-Methylpyrimidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 5-Methylpyrimidine, a key heterocyclic compound of interest in pharmaceutical and chemical research. As no singular, officially validated method for this compound quantification is publicly available, this document presents a comparative analysis of highly relevant and adaptable analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental protocols and performance data are based on established methods for analogous pyrimidine derivatives and nitrogen-containing heterocycles, providing a robust framework for researchers to develop and validate their own analytical procedures.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of HPLC-UV/MS and GC-MS, two of the most powerful and commonly employed techniques for the analysis of such compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and semi-volatile compounds.
Sample Preparation Dissolution in a suitable solvent, filtration.Derivatization may be required for polar analytes to increase volatility.
Instrumentation HPLC system with UV or Mass Spectrometry (MS) detector.Gas chromatograph coupled to a mass spectrometer.
Sensitivity Moderate (UV) to High (MS).High.
Selectivity Good, can be enhanced with MS detection.Excellent, provides structural information for identification.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and accurate quantitative data. The following sections outline representative methodologies for the analysis of this compound using HPLC-UV/MS and GC-MS.

High-Performance Liquid Chromatography with UV/Mass Spectrometry Detection (HPLC-UV/MS)

This method is adapted from established procedures for the analysis of pyrimidine derivatives.

Instrumentation:

  • HPLC system equipped with a UV detector and a mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

Mass Spectrometry Conditions (for LC-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Monitored Transition: Precursor ion (m/z of this compound) to a specific product ion.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of volatile nitrogen-containing heterocyclic compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation (with derivatization):

  • Evaporate the solvent from the sample under a stream of nitrogen.

  • Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS) and pyridine.

  • Heat the mixture at 70°C for 30 minutes to facilitate the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Method Validation Data

The following tables summarize the typical validation parameters for the HPLC and GC-MS methods, based on data from analogous validated methods for structurally similar compounds. These values provide a benchmark for researchers developing their own methods for this compound quantification.

Table 1: HPLC-UV/MS Method Validation Parameters

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.1 µg/mL
Specificity No interference at the retention time of the analyteSpecific

Table 2: GC-MS Method Validation Parameters

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.9950.999
Range 0.01 - 10 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%98.2%
Precision (RSD%) ≤ 5.0%3.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.005 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.01 µg/mL
Specificity Unique mass spectrum and retention timeHighly Specific

Visualizing the Workflow and Method Selection

To aid in understanding the process of analytical method validation and the selection of an appropriate technique, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Application A Define Analytical Requirements B Select Analytical Technique A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Validated Method SOP I->J K Sample Analysis J->K L Data Reporting K->L

Caption: Workflow for analytical method validation.

Method_Selection_Logic Start Start: Quantification of This compound Decision1 Is high sensitivity required? Start->Decision1 Decision2 Is the sample matrix complex? Decision1->Decision2 Yes HPLC_UV HPLC-UV Decision1->HPLC_UV No HPLC_MS HPLC-MS Decision2->HPLC_MS No GC_MS GC-MS Decision2->GC_MS Yes

Caption: Logic for selecting an analytical method.

A Comparative Guide to Cross-Coupling Reactions: 5-Methylpyrimidine vs. 5-Halopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the 5-position, is a critical step in the synthesis of novel drug candidates. This guide provides a comparative analysis of two key substrates in palladium-catalyzed cross-coupling reactions: 5-methylpyrimidine and 5-halopyrimidines (5-iodo-, 5-bromo-, and 5-chloropyrimidine). We will objectively compare their performance, supported by experimental data, to assist researchers in selecting the optimal synthetic strategy.

Reactivity and Strategic Overview

The choice between a 5-halopyrimidine and this compound represents a fundamental strategic decision in synthesis design. 5-Halopyrimidines are pre-functionalized substrates that readily participate in a wide array of classical cross-coupling reactions. In contrast, this compound offers the potential for a more atom-economical approach through direct C–H activation, a modern but often more challenging synthetic route.

5-Halopyrimidines: The reactivity of 5-halopyrimidines in palladium-catalyzed cross-coupling reactions is well-established and primarily governed by the carbon-halogen (C-X) bond dissociation energy. This leads to a predictable reactivity trend: I > Br > Cl.[1] 5-Iodopyrimidines are the most reactive, often requiring milder conditions, while 5-chloropyrimidines are more stable, cost-effective, but necessitate more active catalyst systems or harsher conditions to achieve comparable yields.

This compound: The cross-coupling of this compound typically involves the direct activation of a C–H bond. This approach avoids the need for pre-functionalization with a halogen, thus shortening synthetic sequences. However, C–H activation reactions can present challenges in terms of regioselectivity and may require specific directing groups or more complex catalytic systems to achieve high efficiency.[2][3][4]

Key Cross-Coupling Reactions: A Comparative Look

We will now delve into three of the most powerful and widely used palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—and compare the utility of our target substrates in each.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is arguably the most versatile and widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[5]

With 5-Halopyrimidines: 5-Halopyrimidines are excellent substrates for Suzuki-Miyaura couplings. The reaction conditions can be tuned based on the reactivity of the halide. For instance, 5-bromopyrimidine can be coupled with various arylboronic acids in good to excellent yields using standard palladium catalysts like Pd(PPh₃)₄ or newer, more efficient catalyst systems.[5][6] 5-Chloropyrimidines can also be used, though they may require more specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[7]

With this compound (via C–H Activation): Direct arylation of a methyl-substituted pyrimidine via a Suzuki-type reaction is not the standard approach. Instead, a C–H activation/arylation protocol would be employed, coupling the pyrimidine directly with an aryl halide. While this has been demonstrated for various heterocycles, specific, high-yield examples for this compound are less common in the literature, often requiring rigorous optimization of catalysts, oxidants, and directing groups.[2][7]

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 5-halopyrimidines with various arylboronic acids.

5-HalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromopyrimidineFuran-3-boronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄t-Amyl Alcohol1201291[8]
5-Bromopyrimidine2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good[5]
4,6-Dichloropyrimidine5-Pyrimidylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95N/A56[6]
2,4,5,6-TetrachloropyrimidinePhenylboronic acid (1 equiv.)Pd(PPh₃)₂Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O60297[7]
Stille Coupling

The Stille reaction couples an organohalide with an organotin compound (stannane).[9] It is known for its tolerance of a wide variety of functional groups and the fact that the organotin reagents are generally stable to air and moisture.[10] The primary drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts.[11]

With 5-Halopyrimidines: 5-Halopyrimidines, particularly the iodo- and bromo-derivatives, are effective electrophiles in Stille couplings. The reaction typically proceeds under mild conditions and can be used to introduce complex alkyl, vinyl, or aryl groups at the 5-position.[9][12]

With this compound: As with the Suzuki reaction, a direct Stille-type coupling with this compound is not a conventional transformation. A C-H activation/stannylation followed by coupling, or a direct C-H/C-Sn coupling would be required, both of which are specialized and less common than the standard Stille protocol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[13] This reaction is of immense importance in pharmaceutical synthesis, as the aniline and related motifs are prevalent in bioactive molecules.[14]

With 5-Halopyrimidines: 5-Halopyrimidines are commonly used substrates in Buchwald-Hartwig aminations. 5-Bromopyrimidines can be coupled with a range of amines in good to excellent yields.[13] The choice of base and ligand is crucial for success, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[15] Even more challenging substrates like 5-chloropyrimidines can be successfully coupled using modern, highly active catalyst systems.[15]

With this compound: Direct C-N bond formation via C-H amination is an active area of research but is significantly less developed than the Buchwald-Hartwig reaction of aryl halides. This transformation often requires harsh conditions, specific directing groups, or highly specialized catalysts, limiting its general applicability compared to the well-established coupling of 5-halopyrimidines.[6]

Data Presentation: Buchwald-Hartwig Amination

The following table presents representative data for the Buchwald-Hartwig amination of 5-halopyrimidines.

5-HalopyrimidineAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
5-BromopyrimidineN-MethylanilinePd₂(dba)₃ (2)Ligand 1-3 (8)NaOt-BuToluene10095[13]
5-Bromopyrimidine4-FluoroanilinePd₂(dba)₃ (2)Ligand 1-3 (8)K₃PO₄Toluene10085[13]
Aryl ChlorideAnilinePd₂(dba)₃/IPr·HClN/AKOt-BuDioxaneN/AExcellent[15]
Aryl BromideAnilinePd(OAc)₂ (0.05 equiv)BINAP (0.08 equiv)Cs₂CO₃Toluene110Good[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 5-Halopyrimidine
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-halopyrimidine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Stille Coupling of a 5-Halopyrimidine
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the 5-halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%), and any additives like CuI or LiCl if required.[16]

  • Solvent and Reagent Addition: Add a degassed anhydrous solvent (e.g., DMF or toluene). Add the organostannane reagent (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to the required temperature (ranging from room temperature to 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[10]

  • Work-up: Cool the reaction mixture. To remove tin byproducts, a fluoride workup (e.g., washing with aqueous KF) or filtration through silica gel with an eluent containing triethylamine is often employed.[16] Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 5-Halopyrimidine
  • Reaction Setup: To an oven-dried Schlenk tube, add the 5-halopyrimidine (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XantPhos or BINAP, 2-4 mol%).[3][15]

  • Inert Atmosphere and Solvent: Purge the tube with an inert gas. Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (typically 100-120 °C) for 12-24 hours, or until completion is confirmed by TLC or LC-MS.[15]

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)L2-X pd_intermediate->pd0 transmetalation Transmetalation pd_r_r R-Pd(II)L2-R' pd_r_r->pd_intermediate reductive_elimination Reductive Elimination product R-R' product->pd_r_r aryl_halide Ar-X aryl_halide->pd_intermediate boronic_acid Ar'-B(OR)2 boronic_acid->pd_r_r base Base base->pd_r_r

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-120 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up (Dilute, Wash, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for cross-coupling reactions.

Halogen_Reactivity reactivity Decreasing Reactivity in Cross-Coupling I 5-Iodopyrimidine Br 5-Bromopyrimidine I->Br Cl 5-Chloropyrimidine Br->Cl

Caption: Reactivity trend of 5-halopyrimidines in cross-coupling.

Conclusion and Recommendations

The choice between 5-halopyrimidines and this compound for cross-coupling reactions is a choice between established reliability and emerging efficiency.

5-Halopyrimidines offer a robust, predictable, and highly versatile route for the synthesis of 5-substituted pyrimidines. The wealth of available literature and protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations makes them the go-to substrates for most applications.

  • Recommendation: For projects requiring high reliability, broad functional group tolerance, and access to well-established procedures, 5-halopyrimidines are the superior choice. 5-Bromopyrimidines offer a good balance of reactivity and stability, while 5-iodopyrimidines are ideal for delicate substrates requiring mild conditions. 5-Chloropyrimidines are best suited for large-scale synthesis where cost is a primary concern, provided a suitable catalyst system is employed.

This compound represents a more modern, atom-economical approach through C–H activation. This strategy can reduce the number of synthetic steps by avoiding pre-functionalization.

  • Recommendation: For research focused on developing novel synthetic methodologies or for late-stage functionalization where installing a halogen is difficult, exploring the direct C–H activation of this compound is a worthwhile endeavor. However, researchers should be prepared for significant optimization of reaction conditions, as this field is less mature than classical cross-coupling.

Ultimately, the optimal substrate depends on the specific goals of the research program, balancing factors such as cost, scalability, timeline, and the novelty of the synthetic approach.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-Methylpyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, understanding a compound's metabolic stability is a critical checkpoint. Rapid metabolism can lead to poor bioavailability and the formation of potentially toxic byproducts, derailing an otherwise promising drug candidate. The 5-methylpyrimidine core is a prevalent scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides an objective comparison of the metabolic stability of this compound-based drugs against relevant heterocyclic alternatives, supported by experimental data and detailed methodologies.

The metabolic fate of a drug is largely determined by its susceptibility to biotransformation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] A key strategy in medicinal chemistry to enhance metabolic stability is "scaffold hopping," where one heterocyclic core is replaced by another to block or slow down metabolic reactions.[2] The strategic incorporation of nitrogen atoms into an aromatic ring, for instance, can render the molecule less susceptible to oxidative metabolism.[2]

Comparative Metabolic Stability: this compound vs. Phenyl and Pyridyl Analogs

To illustrate the impact of the heterocyclic core on metabolic stability, the following table presents in vitro data from a study by Yeung et al., which compared a pyrimidine-based compound to its phenyl and pyridyl analogs in human liver microsomes (HLM).[2] The data clearly demonstrates a significant improvement in metabolic stability with the inclusion of the pyrimidine ring.

Compound IDHeterocyclic CoreHalf-life (t½) in HLM (min)
Analog 1Phenyl11
Analog 2Pyridyl33
Analog 3 Pyrimidine >240

HLM: Human Liver Microsomes

The extended half-life of the pyrimidine-containing analog signifies a much lower rate of metabolism, a desirable characteristic for a drug candidate. This increased stability is attributed to the electron-deficient nature of the pyrimidine ring, which makes it less prone to oxidative metabolism by CYP enzymes.[2]

Experimental Protocols

The assessment of metabolic stability is a cornerstone of preclinical drug development.[1] The following are detailed methodologies for key in vitro experiments used to generate the type of data presented above.

Liver Microsomal Stability Assay

This assay is a widely used in vitro method to evaluate the Phase I metabolic stability of compounds.[1] Liver microsomes are subcellular fractions rich in CYP enzymes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Ice-cold quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the test compound by diluting the stock solution in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of the ice-cold quenching solution to the respective wells. The 0-minute time point represents the initial concentration before metabolism.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL of microsomal protein).

Visualizing Metabolic Pathways and Workflows

To further understand the metabolic processes, the following diagrams illustrate a typical metabolic pathway for a this compound-based drug and the experimental workflow for the liver microsomal stability assay.

cluster_workflow Experimental Workflow: Liver Microsomal Stability Assay prep 1. Prepare Reagents (Microsomes, Compound, NADPH) incubate 2. Pre-incubate Microsomes and Compound at 37°C prep->incubate start_reaction 3. Initiate Reaction with NADPH incubate->start_reaction time_points 4. Sample at Multiple Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench 5. Quench Reaction (e.g., with cold Acetonitrile) time_points->quench process 6. Centrifuge and Collect Supernatant quench->process analyze 7. Analyze by LC-MS/MS process->analyze calculate 8. Calculate t½ and Clint analyze->calculate

Experimental Workflow Diagram

cluster_pathway Representative Metabolic Pathway of a this compound-Based Drug cluster_phase1 Phase I Metabolism cluster_enzymes Key Enzymes Parent This compound-Based Drug Oxidation Oxidation of Methyl Group (Hydroxylation) Parent->Oxidation Metabolic Site 1 Hydroxylation Ring Hydroxylation Parent->Hydroxylation Metabolic Site 2 N_Dealkylation N-Dealkylation of Substituents Parent->N_Dealkylation Metabolic Site 3 CYP3A4 CYP3A4 Oxidation->CYP3A4 Hydroxylation->CYP3A4 AO Aldehyde Oxidase (AO) Hydroxylation->AO N_Dealkylation->CYP3A4

Metabolic Pathway Diagram

Conclusion

The metabolic stability of a drug candidate is a multifaceted property influenced by its chemical structure. For drugs containing a this compound core, the inherent electronic properties of this heterocycle can confer significant metabolic stability compared to phenyl or pyridyl analogs. This enhanced stability, primarily against CYP-mediated oxidation, is a significant advantage in drug design, potentially leading to improved pharmacokinetic profiles. The in vitro assays detailed in this guide provide a robust framework for assessing and comparing the metabolic liabilities of drug candidates early in the discovery process, enabling a more efficient path to the clinic.

References

A Head-to-Head Comparison of Catalysts for 5-Methylpyrimidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 5-Methylpyrimidine, a key building block in numerous pharmaceuticals, is of paramount importance. The choice of catalyst plays a critical role in determining the yield, selectivity, and overall efficiency of the synthetic process. This guide provides an objective, data-driven comparison of different catalytic systems for the synthesis of this compound and its derivatives, supported by experimental data and detailed protocols.

The synthesis of the pyrimidine core can be achieved through various condensation reactions. A common and effective method involves the reaction of a β-dicarbonyl compound with an amidine or urea derivative. The catalytic system employed in this condensation is crucial for driving the reaction towards high yields and purity. This guide focuses on a comparative analysis of heterogeneous and homogeneous catalysts for this transformation.

Comparative Performance of Catalytic Systems

Catalyst SystemCatalyst TypeSubstratesProductYield (%)Reaction TimeTemperature (°C)Reference
ZnFe₂O₄ Nanoparticles Heterogeneous2-aminobenzimidazole, 4-chlorobenzaldehyde, malononitrile2-Amino-4-(4-chlorophenyl)-1,4-dihydrobenzo[1][2]imidazo[1,2-a]pyrimidine-3-carbonitrile9430 min70[3]
p-Toluenesulfonic Acid (p-TSA) HomogeneousSalicylaldehyde, malononitrile, piperidineBenzopyrano-pyrimidine derivatives>951-2 h80[4]
Iridium Pincer Complex HomogeneousAmidines, AlcoholsSubstituted Pyrimidinesup to 93Not SpecifiedNot Specified[5]
Platinum (IV) Oxide (Adams' Catalyst) Heterogeneous5-hydroxymethyl-2'-deoxyuridineThymidine (contains this compound core)73 (for the deuterated analog)1.5 hRoom Temp.[3]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key catalytic systems highlighted in this guide.

Heterogeneous Catalysis with ZnFe₂O₄ Nanoparticles

This protocol describes a one-pot, three-component synthesis of a pyrimidine derivative using a magnetically recoverable nanocatalyst.[3]

Synthesis of 2-Amino-4-(4-chlorophenyl)-1,4-dihydrobenzo[1][2]imidazo[1,2-a]pyrimidine-3-carbonitrile:

  • A mixture of 2-aminobenzimidazole (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) is taken in a round-bottom flask.

  • Methanol is added as the solvent.

  • ZnFe₂O₄ nanoparticles (specified amount, e.g., 20 mg) are added to the mixture.[6]

  • The reaction mixture is subjected to ultrasonic irradiation at 70°C for 30 minutes.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is separated using an external magnet.

  • The product is isolated by filtration, washed with ethanol, and dried.

Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TSA)

This protocol outlines the synthesis of benzopyrano-pyrimidine derivatives using the readily available and inexpensive organocatalyst, p-TSA.[4]

Synthesis of Benzopyrano-pyrimidine derivatives:

  • A mixture of salicylaldehyde (1 mmol), malononitrile (1 mmol), and piperidine/morpholine (1 mmol) is prepared.

  • p-Toluenesulfonic acid (10 mol%) is added to the mixture.

  • The reaction mixture is refluxed and stirred at 80°C for the required time (typically 1-2 hours).[4]

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and treated with ice-cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Visualization of Synthetic Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the workflows for the described catalytic syntheses.

experimental_workflow_znfe2o4 cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation Reactants 2-aminobenzimidazole 4-chlorobenzaldehyde malononitrile Reaction Add Methanol & ZnFe2O4 Ultrasonic Irradiation (70°C, 30 min) Reactants->Reaction Separation Magnetic Separation of Catalyst Reaction->Separation Isolation Filtration & Washing Separation->Isolation Product Pyrimidine Derivative Isolation->Product

Caption: Workflow for ZnFe₂O₄ catalyzed pyrimidine synthesis.

experimental_workflow_ptsa cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation Reactants Salicylaldehyde Malononitrile Piperidine/Morpholine Reaction Add p-TSA Reflux at 80°C (1-2 h) Reactants->Reaction Precipitation Cool & Add Ice Water Reaction->Precipitation Isolation Filtration & Recrystallization Precipitation->Isolation Product Benzopyrano-pyrimidine Isolation->Product

Caption: Workflow for p-TSA catalyzed pyrimidine synthesis.

Concluding Remarks

The choice of an optimal catalyst for this compound synthesis depends on several factors including the desired scale of the reaction, cost considerations, and the importance of catalyst recyclability. Heterogeneous catalysts like ZnFe₂O₄ nanoparticles offer the significant advantage of easy separation and reuse, aligning with the principles of green chemistry.[6] Homogeneous catalysts such as p-toluenesulfonic acid, while often requiring more involved work-up procedures, are highly effective, inexpensive, and readily available.[4] For specific transformations, such as those involving hydrogenation, platinum-based catalysts remain a standard choice.[3] The iridium-pincer complexes represent a modern approach to sustainable synthesis from readily available alcohols.[5]

This guide provides a foundational comparison to aid researchers in their selection of a suitable catalytic system. Further optimization of reaction conditions for the specific synthesis of this compound using these catalysts is encouraged to achieve the best possible outcomes.

References

Safety Operating Guide

Proper Disposal of 5-Methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 5-Methylpyrimidine, a flammable and harmful solid.

This compound requires careful management due to its hazardous properties. Adherence to established protocols is crucial for the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Safety Summary

This compound is classified as a flammable solid that is harmful if swallowed and may cause skin and eye irritation.[1][2][3] It is essential to handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[4] Personal protective equipment, including eye shields and gloves, should be worn at all times.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating a quick reference for safety and handling procedures.

PropertyValueSource
Molecular Formula C5H6N2[1]
Molecular Weight 94.11 g/mol [1][2]
Melting Point 33-37 °C[2][5]
Boiling Point 152-154 °C/760 mmHg[2][5]
Flash Point 51.67 °C (125.0 °F)[2]
UN Number 1325[4]
Hazard Class 4.1 (Flammable Solid)[4]
log Pow 0.476[4]

Experimental Protocols for Disposal

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4] The following is a general procedural outline based on standard laboratory practices for flammable solids.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste.

  • Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4]

Step 2: Containerization

  • Use a dedicated, properly labeled hazardous waste container. The container should be in good condition, compatible with the chemical, and have a secure lid.

  • The label should clearly indicate "Hazardous Waste," "Flammable Solid," and "this compound."

Step 3: Storage

  • Store the waste container in a designated hazardous waste accumulation area.

  • This area must be cool, dry, and well-ventilated.[4]

  • Ensure the storage area is away from sources of ignition.[4]

Step 4: Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Do not dispose of this compound down the drain.[4]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Decontamination of Empty Containers:

Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated. A common procedure for decontamination is a triple rinse:

  • Rinse the container three times with a suitable solvent (e.g., water, as this compound is soluble in water[4]).

  • Collect the rinsate and treat it as hazardous waste.

  • After triple rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Generation of This compound Waste classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Materials classify->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize storage Store in Designated Cool, Dry, Ventilated Area containerize->storage disposal Arrange for Pickup by Licensed Disposal Company storage->disposal end Waste Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 5-Methylpyrimidine. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Personal Protective Equipment (PPE)

This compound is a flammable solid that is harmful if swallowed and may cause skin, eye, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment
PPE CategorySpecification
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards are required. A face shield should be worn in situations where splashing is a significant risk.[1]
Hand Protection Chemical-resistant gloves are required. While specific data for this compound is unavailable, information on the structurally similar compound, pyridine, indicates that nitrile gloves have poor resistance, with breakthrough times of less than one minute.[2][3] Therefore, while disposable nitrile gloves may be used for incidental contact, they should be replaced immediately upon any splash or suspected contamination. For prolonged handling, consider gloves made of more resistant materials or double-gloving. Always inspect gloves for any signs of degradation before use.
Body Protection A flame-resistant lab coat must be worn and kept fully buttoned.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[4][5] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep the container tightly closed.

  • Store separately from strong oxidizing agents, strong acids, and acid chlorides.[6]

Handling and Use
  • All handling of this compound should be performed within a chemical fume hood.[4]

  • Ensure all necessary PPE is donned correctly before handling the compound.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is handled.[5]

  • Use dedicated and properly cleaned equipment (e.g., spatulas, glassware) to prevent cross-contamination.

Spill Management
  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills, if you are trained and equipped to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Do not generate dust.

  • For large spills, or if you are not equipped to handle the spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan for this compound and Contaminated Materials

All this compound waste, including contaminated materials, must be treated as hazardous waste.[7][8]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including unused this compound, contaminated gloves, weighing paper, and other disposable materials, in a dedicated and clearly labeled hazardous waste container.[9]

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, sealed, and properly labeled container for halogenated organic waste.[8]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[8]

Labeling and Storage of Waste
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[7]

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

Final Disposal
  • Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.[7] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_weigh Weigh/Measure prep_ppe->handle_weigh prep_hood Work in Fume Hood prep_hood->handle_weigh handle_react Perform Experiment handle_weigh->handle_react disp_solid Segregate Solid Waste (Contaminated PPE, etc.) handle_react->disp_solid disp_liquid Segregate Liquid Waste (Solutions, Rinsate) handle_react->disp_liquid disp_container Triple-Rinse Empty Containers handle_react->disp_container disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_container->disp_liquid Collect Rinsate disp_store Store in Satellite Area disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyrimidine
Reactant of Route 2
5-Methylpyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.